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  • Product: (6-Chloro-5-methoxypyridin-3-yl)methanol
  • CAS: 915107-47-0

Core Science & Biosynthesis

Foundational

(6-Chloro-5-methoxypyridin-3-yl)methanol CAS 915107-47-0 properties

An In-depth Technical Guide to (6-Chloro-5-methoxypyridin-3-yl)methanol (CAS 915107-47-0) Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Execut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (6-Chloro-5-methoxypyridin-3-yl)methanol (CAS 915107-47-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Executive Summary

(6-Chloro-5-methoxypyridin-3-yl)methanol is a substituted pyridine derivative that represents a key structural motif in modern medicinal chemistry. Its strategic combination of a reactive chloropyridine core, a modulating methoxy group, and a versatile primary alcohol functional group makes it a highly valuable building block for the synthesis of complex molecular architectures. The pyridine ring is a common and privileged scaffold in numerous approved drugs, and its specific substitution pattern, as seen in this compound, can significantly influence pharmacological activity, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known properties, a reasoned synthetic approach, the chemical reactivity, and the potential applications of this compound, offering field-proven insights for its effective utilization in research and development settings.

Chemical Identity and Structural Features

(6-Chloro-5-methoxypyridin-3-yl)methanol is an aromatic heteromonocyclic compound characterized by a pyridine ring substituted at the 3-, 5-, and 6-positions.[3] The presence of a chlorine atom at the 6-position, ortho to the ring nitrogen, activates the ring for certain nucleophilic substitution reactions. The methoxy group at the 5-position and the hydroxymethyl group at the 3-position provide additional points for synthetic modification and interaction with biological targets.

Caption: 2D Structure of (6-Chloro-5-methoxypyridin-3-yl)methanol.

Physicochemical and Spectroscopic Profile

The empirical data for (6-Chloro-5-methoxypyridin-3-yl)methanol is consolidated below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

Tabulated Properties
PropertyValueSource
CAS Number 915107-47-0[4][5]
Molecular Formula C₇H₈ClNO₂[5]
Molecular Weight 173.60 g/mol (Calculated)
Exact Mass 173.024 Da[5]
Melting Point 60 - 63 °C[5]
Appearance Expected to be a solid at room temperature(Inferred from M.P.)
XLogP3 1.2359[5]
PSA (Polar Surface Area) 42.35 Ų[5]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Two distinct singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region (δ 7.0-8.5 ppm) for the protons at the C2 and C4 positions of the pyridine ring.

    • Methanol Protons (CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm is anticipated for the benzylic-type methylene protons. A broad singlet for the hydroxyl proton (OH) would also be present, with its chemical shift being concentration and solvent dependent.

    • Methoxy Protons (OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached substituents (Cl, OMe, CH₂OH).

    • Methanol Carbon (CH₂OH): A signal around δ 60-65 ppm is predicted.

    • Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm is expected.

Proposed Synthesis and Purification Protocol

A robust and reliable synthesis is paramount for obtaining high-purity material for research. While a specific literature preparation for this exact molecule is not prominent, a logical and field-proven approach involves the selective reduction of a corresponding ester, which itself can be derived from commercially available starting materials.

Synthetic Workflow

The proposed pathway begins with the esterification of 6-chloro-5-methoxynicotinic acid, followed by its selective reduction to the primary alcohol.

Synthesis_Workflow start 6-Chloro-5-methoxynicotinic acid ester Methyl 6-chloro-5-methoxynicotinate start->ester  SOCl₂ or H₂SO₄ (cat.)  Methanol, Reflux   product (6-Chloro-5-methoxypyridin-3-yl)methanol CAS: 915107-47-0 ester->product  LiAlH₄ or NaBH₄  THF or Ethanol, 0°C to RT  

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 6-chloro-5-methoxynicotinate (Esterification)

  • Rationale: The conversion of the carboxylic acid to its methyl ester is a crucial step to facilitate a clean reduction. The ester is generally more reactive towards hydride reducing agents under controlled conditions than the carboxylic acid itself and avoids complications from the acidic proton.

  • Procedure: a. To a solution of 6-chloro-5-methoxynicotinic acid (1.0 eq) in anhydrous methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Cool the mixture, remove the methanol under reduced pressure, and dilute the residue with ethyl acetate. e. Carefully wash the organic layer with saturated sodium bicarbonate solution, followed by brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of (6-Chloro-5-methoxypyridin-3-yl)methanol (Reduction)

  • Rationale: Sodium borohydride (NaBH₄) is selected as a mild and selective reducing agent. It effectively reduces esters to primary alcohols while being compatible with the chloro- and methoxy-substituted pyridine ring. More powerful agents like Lithium aluminum hydride (LiAlH₄) could also be used but require more stringent anhydrous conditions.

  • Procedure: a. Dissolve the crude methyl 6-chloro-5-methoxynicotinate (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF/methanol. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. e. Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or 1M HCl at 0 °C. f. Extract the product into ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel, using a gradient elution system of hexane and ethyl acetate. The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield (6-Chloro-5-methoxypyridin-3-yl)methanol as a solid.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the distinct reactivity of its three key functional groups. Understanding these reactive sites is essential for its application as a versatile intermediate.

Reactivity_Profile molecule (6-Chloro-5-methoxypyridin-3-yl)methanol 6-Chloro 3-Methanol Pyridine Nitrogen sub Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination, Thiolation) molecule:c6->sub coup Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) molecule:c6->coup oxi Oxidation molecule:c3->oxi est Esterification / Etherification molecule:c3->est coord Coordination / N-alkylation molecule:n1->coord

Caption: Key reactive sites and potential transformations.

  • The 6-Chloro Group: This is arguably the most versatile handle for synthetic elaboration.

    • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position relative to the ring nitrogen is susceptible to displacement by various nucleophiles (amines, thiols, alkoxides). This reaction is a cornerstone for building diversity into the pyridine scaffold.[6][7]

    • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to form C-C bonds with boronic acids) or Buchwald-Hartwig amination (to form C-N bonds).[8] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • The 3-Methanol Group: The primary alcohol is a versatile functional group.

    • Oxidation: It can be readily oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using KMnO₄, Jones reagent), providing access to other important derivatives.

    • Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can serve as prodrugs or modulate the molecule's physicochemical properties like solubility and lipophilicity.

  • The Pyridine Nitrogen: As a Lewis base, the nitrogen atom can be protonated, N-alkylated, or coordinated to a metal center.[9][10] This can be used to alter the electronic properties of the ring or to introduce a permanent positive charge.

Applications in Medicinal Chemistry and Drug Development

Substituted pyridines are ubiquitous in pharmaceuticals. The specific combination of chloro, methoxy, and methanol groups in this molecule offers a powerful toolkit for drug discovery professionals.

  • Scaffold for Lead Optimization: This compound serves as an excellent starting point for generating libraries of analogues for structure-activity relationship (SAR) studies. The predictable reactivity at the chloro and methanol positions allows for systematic modification.

  • Role of Chloro and Methoxy Groups: The chloro and methoxy substituents are not mere synthetic handles; they play crucial roles in molecular recognition and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

    • The chlorine atom can engage in halogen bonding, an important non-covalent interaction with protein targets. It also increases lipophilicity, which can enhance membrane permeability.

    • The methoxy group can act as a hydrogen bond acceptor and its steric bulk can influence the conformation of the molecule, locking it into a bioactive shape. It can also block a potential site of metabolism, thereby improving the compound's metabolic stability.[1][11]

  • Therapeutic Targets: Heterocyclic structures based on substituted pyridines have shown activity against a vast range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[2][7] The potential to elaborate this scaffold through reactions like SₙAr and Suzuki coupling makes it highly relevant for developing inhibitors for such targets.

Safety and Handling

While specific toxicology data for this compound is not available, standard laboratory precautions should be taken based on the properties of analogous chemical structures.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hazards: Based on similar chloropyridine derivatives, this compound may be harmful if swallowed, and may cause skin and eye irritation.[12] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

References

  • Arctom Scientific. (n.d.). CAS NO. 915107-47-0 | (6-chloro-5-methoxypyridin-3-yl)methanol.
  • Aladdin Scientific. (n.d.). 6-chloro-5-methoxypyridin-3-ol - 97%.
  • Echemi. (n.d.). (6-Chloro-5-methoxypyridin-3-yl)methanol.
  • Fisher Scientific. (n.d.). (6-Chloro-5-(methoxymethoxy)pyridin-3-yl)methanol, TRC.
  • Sigma-Aldrich. (n.d.). (5-Methoxypyridin-3-yl)methanol AldrichCPR.
  • Hoffman Fine Chemicals. (n.d.). CAS 887707-21-3 | (6-Chloro-5-methylpyridin-3-yl)methanol.
  • PubChem. (n.d.). (5-Methoxypyridin-3-yl)methanol.
  • Pharmaffiliates. (n.d.). CAS No : 1105933-54-7| Chemical Name : 6-Chloro-5-methoxypyridin-3-ol.
  • PubChem. (n.d.). (2-Chloropyridin-4-yl)methanol.
  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Chemical Review and Letters. (n.d.). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition.
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Royal Society of Chemistry. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • National Institutes of Health. (n.d.). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives.

Sources

Exploratory

A Technical Guide to the Spectral Analysis of (6-Chloro-5-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction (6-Chloro-5-methoxypyridin-3-yl)methanol, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloro-5-methoxypyridin-3-yl)methanol, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and materials science. The precise arrangement of its chloro, methoxy, and hydroxymethyl functional groups on the pyridine core offers a versatile scaffold for the synthesis of novel compounds with potential biological activity. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. This guide provides an in-depth analysis of the expected spectral characteristics of (6-Chloro-5-methoxypyridin-3-yl)methanol using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.

The molecular structure of (6-Chloro-5-methoxypyridin-3-yl)methanol is presented below, with the IUPAC numbering of the pyridine ring indicated.

Figure 1: Molecular Structure of (6-Chloro-5-methoxypyridin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of (6-Chloro-5-methoxypyridin-3-yl)methanol are discussed below.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the compound's solubility and the need to avoid exchange of the hydroxyl proton with the solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (6-Chloro-5-methoxypyridin-3-yl)methanol in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~8.2d~2.01H
H-4~7.6d~2.01H
-CH₂OH~4.7s-2H
-OCH₃~3.9s-3H
-OHVariable (e.g., 2.0-4.0)br s-1H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-2 and H-4): The two protons on the pyridine ring are expected to appear as doublets in the downfield region due to the deshielding effect of the aromatic ring. Their meta-relationship would result in a small coupling constant (J). The H-2 proton is anticipated to be further downfield due to the anisotropic effect of the adjacent nitrogen atom.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet, assuming no coupling to the hydroxyl proton.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the upfield region.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum is presented below.

Carbon Predicted Chemical Shift (ppm)
C-6~150
C-5~145
C-3~140
C-2~135
C-4~120
-CH₂OH~65
-OCH₃~56

Interpretation of the ¹³C NMR Spectrum:

  • Pyridine Carbons (C-2 to C-6): The five carbons of the pyridine ring are expected to resonate in the aromatic region (120-150 ppm). The carbons directly attached to the electronegative chlorine (C-6) and oxygen (C-5) atoms will be significantly deshielded and appear at the lower end of this range. The carbon bearing the hydroxymethyl group (C-3) will also be downfield.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear around 65 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will resonate at a characteristic chemical shift of approximately 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for (6-Chloro-5-methoxypyridin-3-yl)methanol are listed below.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For solution-phase IR, the compound can be dissolved in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3400-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=N and C=C stretch (pyridine ring)1600-1450Medium to Strong
C-O stretch (alcohol)~1050Strong
C-O stretch (aryl ether)~1250 (asymmetric), ~1030 (symmetric)Strong
C-Cl stretch800-600Medium to Strong

Interpretation of the IR Spectrum:

The presence of a broad, strong absorption band in the 3400-3200 cm⁻¹ region would be a clear indication of the hydroxyl group's O-H stretching vibration. The C-H stretching vibrations for the aromatic and aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively. The characteristic stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether, as well as the C-Cl stretch, will provide further confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule. Electron Ionization (EI) can also be used, particularly with GC-MS.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass measurements to confirm the elemental composition.

Predicted Mass Spectrum

The molecular formula of (6-Chloro-5-methoxypyridin-3-yl)methanol is C₇H₈ClNO₂. The predicted key features of its mass spectrum are:

  • Molecular Ion Peak (M⁺): The molecular weight is approximately 173.6 g/mol . In the mass spectrum, the molecular ion peak will appear as a cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Therefore, peaks at m/z ≈ 173 (for C₇H₈³⁵ClNO₂) and m/z ≈ 175 (for C₇H₈³⁷ClNO₂) are expected, with the former being more intense.

  • Major Fragment Ions: Plausible fragmentation pathways are illustrated below.

fragmentation M [(6-Chloro-5-methoxypyridin-3-yl)methanol]⁺˙ m/z = 173/175 F1 [M - H]⁺ m/z = 172/174 M->F1 - H• F2 [M - OCH₃]⁺ m/z = 142/144 M->F2 - •OCH₃ F3 [M - CH₂OH]⁺ m/z = 142/144 M->F3 - •CH₂OH F4 [M - Cl]⁺ m/z = 138 M->F4 - Cl• F5 [M - H₂O]⁺˙ m/z = 155/157 M->F5 - H₂O

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation of the Mass Spectrum:

The most informative feature will be the isotopic pattern of the molecular ion peak, which is a definitive indicator of the presence of one chlorine atom. Common fragmentation pathways for this molecule would include the loss of a hydrogen radical, a methoxy radical, the hydroxymethyl radical, a chlorine radical, or a molecule of water. The observation of these fragment ions would provide strong evidence for the proposed structure.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for (6-Chloro-5-methoxypyridin-3-yl)methanol. By understanding these expected spectral characteristics, researchers and drug development professionals can effectively identify and characterize this important chemical entity. The outlined experimental protocols serve as a practical reference for acquiring high-quality data. While this guide is based on predictive methods, it establishes a solid foundation for the interpretation of experimental data once it becomes available.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • NIST Chemistry WebBook: [Link]

  • SDBS (Spectral Database for Organic Compounds): [Link]

Foundational

An In-depth Technical Guide to the Solubility of (6-Chloro-5-methoxypyridin-3-yl)methanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (6-Chloro-5-methoxypyridin-3-yl)methanol. It is intended for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (6-Chloro-5-methoxypyridin-3-yl)methanol. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the theoretical principles governing its solubility, provide detailed experimental protocols for its determination, and offer insights into the practical application of this data.

Executive Summary

Understanding the solubility of (6-Chloro-5-methoxypyridin-3-yl)methanol is critical for its application in various stages of research and development, including synthesis, purification, formulation, and biological screening. This guide outlines the predicted solubility profile of this compound based on its molecular structure and provides a robust experimental framework for its quantitative determination in a range of organic solvents. The methodologies described herein are designed to ensure data integrity and reproducibility, adhering to good laboratory practices.

Physicochemical Properties of (6-Chloro-5-methoxypyridin-3-yl)methanol

The solubility of a compound is intrinsically linked to its physicochemical properties. (6-Chloro-5-methoxypyridin-3-yl)methanol possesses a unique combination of functional groups that dictate its interaction with various solvents.

PropertyValueSource
Molecular FormulaC₇H₈ClNO₂N/A
Molecular Weight173.60 g/mol [1]
AppearanceSolid (predicted)N/A
Melting PointNot availableN/A

Molecular Structure Analysis:

The structure of (6-Chloro-5-methoxypyridin-3-yl)methanol includes:

  • A pyridine ring , which is a basic heterocyclic aromatic ring, contributing to polarity.

  • A hydroxyl group (-OH) , capable of acting as both a hydrogen bond donor and acceptor, significantly increasing polarity and favoring solubility in protic solvents.

  • A methoxy group (-OCH₃) , which is a polar aprotic group that can act as a hydrogen bond acceptor.

  • A chloro group (-Cl) , which is an electronegative group that adds to the molecule's polarity.

The presence of these functional groups suggests a nuanced solubility profile, with expected good solubility in polar solvents and limited solubility in nonpolar solvents.

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): The hydroxyl group of (6-Chloro-5-methoxypyridin-3-yl)methanol can form strong hydrogen bonds with these solvents. Therefore, high solubility is anticipated in this class of solvents.

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide, acetonitrile): The pyridine nitrogen, methoxy group, and hydroxyl oxygen can act as hydrogen bond acceptors, leading to favorable dipole-dipole interactions. Good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., hexane, toluene): The overall polarity of the molecule, dominated by the hydroxyl and methoxy groups and the pyridine ring, suggests that solubility in nonpolar solvents will be limited.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol is a validated method for determining the equilibrium solubility of an organic compound.[3][4]

Materials and Equipment
  • (6-Chloro-5-methoxypyridin-3-yl)methanol (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis A Prepare saturated solutions by adding excess solid to solvent B Equilibrate at constant temperature with agitation A->B 24-48 hours C Centrifuge to separate solid from supernatant B->C D Filter supernatant to remove fine particles C->D E Dilute the clear saturated solution D->E F Quantify concentration using a calibrated HPLC method E->F

Sources

Exploratory

Deconvoluting the Mechanism: A Guide to Identifying Biological Targets for (6-Chloro-5-methoxypyridin-3-yl)methanol Derivatives

An In-Depth Technical Guide for Researchers Abstract The (6-Chloro-5-methoxypyridin-3-yl)methanol scaffold represents a promising starting point for novel therapeutic agents. As a substituted pyridine, it belongs to a cl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The (6-Chloro-5-methoxypyridin-3-yl)methanol scaffold represents a promising starting point for novel therapeutic agents. As a substituted pyridine, it belongs to a class of heterocycles that are foundational to numerous FDA-approved drugs, noted for their metabolic stability and capacity to modulate a wide array of biological targets.[1][2] However, the specific biological targets of derivatives from this particular scaffold remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the protein targets of novel (6-Chloro-5-methoxypyridin-3-yl)methanol derivatives. We will move from hypothesis generation, leveraging data from related chemical structures, through computational prediction, to robust experimental identification and validation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the deconvolution of a compound's mechanism of action.

The Chemical Context: Inferring Potential from the Pyridine Scaffold

The journey to identify a novel compound's target begins not in the lab, but in the literature. The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in successful drugs.[1] Its derivatives are known to interact with a diverse range of protein classes. An analysis of FDA-approved drugs in the last decade reveals that pyridine-containing molecules most frequently target kinases, followed by central nervous system (CNS) receptors.[2]

Our lead scaffold, (6-Chloro-5-methoxypyridin-3-yl)methanol, is a derivative of 6-chloronicotinic acid. This parent compound and its analogs serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and potent enzyme inhibitors.[3] Specifically, they are building blocks for molecules that have been shown to inhibit targets such as BRAFV600E and DNA-gyrase B.[4][5] Furthermore, other substituted pyridine derivatives have been successfully developed as potent inhibitors of SHP2 phosphatase, a critical regulator in oncology.[6] This literary precedent provides the causal justification for prioritizing certain protein families in our target identification campaign.

Structural Class/Analog Known Biological Targets or Therapeutic Area Implication for (6-Chloro-5-methoxypyridin-3-yl)methanol Derivatives Reference(s)
Pyridine-Containing DrugsProtein Kinases (e.g., EGFR, MEK, CDKs), CNS ReceptorsHigh probability of interaction with kinases; potential for neurological applications.[2]
6-Chloronicotinic AcidIntermediate for neurological drugs; building block for enzyme inhibitors.Suggests a focus on neuronal targets and enzyme inhibition assays.[3]
N-(thiophen-2-yl) benzamidesBRAFV600E InhibitorsWarrants investigation into serine/threonine kinase inhibition, particularly in oncology.[4][5]
Pyridine CarboxamidesAllosteric SHP2 InhibitorsSuggests exploring protein tyrosine phosphatases as a potential target class.[6]
(4-pyridinyl)vinylpyridinesNeuronal Nicotinic Acetylcholine Receptors (nAChRs)Indicates potential activity at ligand-gated ion channels, relevant for CNS disorders.[7]

This initial analysis allows us to form a data-driven hypothesis. While maintaining an unbiased approach is crucial, this foundational knowledge helps in designing more intelligent screening funnels and validation assays later in the process.

Computational Target Prediction: An Algorithmic Compass

Before committing significant resources to laboratory experiments, computational (in silico) methods provide a powerful and cost-effective strategy to predict potential protein-ligand interactions and generate a ranked list of candidate targets.[8] These methods leverage vast databases of known drug-target interactions and protein structures to forecast how a novel molecule might behave.[9]

The primary computational approaches include:

  • Ligand-Based Methods: These methods, such as 2D chemical similarity and pharmacophore modeling, do not require a protein structure. They compare the novel derivative to a library of compounds with known activities, assuming that structurally similar molecules will have similar biological targets.[8][10]

  • Structure-Based Methods: When a high-quality 3D structure of a potential target protein is available, molecular docking can be employed. This technique computationally places the derivative into the protein's binding site and calculates a "docking score" to estimate binding affinity.[11]

  • Machine Learning & AI: Modern approaches utilize AI and machine learning algorithms trained on massive datasets of structure-activity relationships (SAR) to predict targets with increasing accuracy, even for compounds with less obvious structural similarity to known binders.[9][10]

A typical computational workflow is a funneling process, designed to refine a broad list of possibilities into a high-confidence set of hypotheses for experimental validation.

G cluster_0 Computational Target Prediction Workflow cluster_1 Screening Phase mol Derivative Structure (SMILES/SDF) ligand Ligand-Based Screening (Similarity, Pharmacophore) mol->ligand structure Structure-Based Screening (Reverse Docking) mol->structure db Databases (ChEMBL, PubChem, PDB) db->ligand db->structure filter Consensus Scoring & Filtering ligand->filter structure->filter rank Ranked List of Potential Targets filter->rank High-confidence hits

Caption: A computational workflow to predict biological targets for a novel compound.

Experimental Target Identification: Unbiased Chemical Proteomics

While computational methods generate hypotheses, experimental validation is required to definitively identify the cellular targets.[8] Chemical proteomics is the most powerful and unbiased strategy for this purpose.[12] Specifically, affinity chromatography coupled with mass spectrometry (AC-MS) allows for the isolation of binding partners from a complex cellular proteome.[12][13]

The core principle involves immobilizing the small molecule derivative onto a solid support (e.g., agarose beads) to create an "affinity probe." This probe is then incubated with a cell lysate. Proteins that bind to the derivative are "captured" on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.

G cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow start Synthesize Affinity Probe (Derivative + Linker + Bead) incubate Incubation (Probe + Lysate) start->incubate lysate Prepare Cell Lysate (Native Proteome) lysate->incubate wash Wash Steps (Remove non-specific binders) incubate->wash elute Elution (Release bound proteins) wash->elute ms LC-MS/MS Analysis (Protein Identification) elute->ms analysis Data Analysis (Identify specific binders vs. background) ms->analysis hits Candidate Target Proteins analysis->hits

Caption: The experimental workflow for identifying protein targets using AC-MS.

Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines a self-validating system. The inclusion of a competition control, where the lysate is pre-incubated with the free (non-immobilized) derivative, is critical. True targets will show significantly reduced binding to the affinity probe in the presence of the free competitor, allowing for confident discrimination from non-specific background binders.

A. Affinity Probe Synthesis:

  • Rationale: A linker must be attached to the derivative at a position that does not interfere with its predicted binding interaction. The methanol group on the core scaffold is an ideal attachment point.

  • Synthesize an amine- or carboxyl-terminated linker (e.g., a polyethylene glycol chain) onto the hydroxyl group of (6-Chloro-5-methoxypyridin-3-yl)methanol derivative.

  • Covalently couple the linker-derivatized molecule to NHS-activated agarose beads according to the manufacturer's protocol.

  • Prepare a control matrix using beads coupled only to the linker to identify proteins that bind non-specifically to the linker itself.

B. Protein Extraction:

  • Culture cells of interest (e.g., a cancer cell line showing phenotypic response to the derivative) to ~80-90% confluency.

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (proteome) and determine protein concentration using a BCA assay.

C. Affinity Purification:

  • Sample Preparation: Prepare three sample tubes for each experiment:

    • Experimental: 1 mg of cell lysate + 50 µL of derivative-coupled beads.

    • Competition Control: 1 mg of cell lysate pre-incubated with a 100-fold molar excess of free derivative for 1 hour at 4°C, then add 50 µL of derivative-coupled beads.

    • Negative Control: 1 mg of cell lysate + 50 µL of linker-only control beads.

  • Incubate all tubes on a rotator for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

D. Elution and Sample Preparation for Mass Spectrometry:

  • Elute bound proteins by adding 100 µL of 2x SDS-PAGE loading buffer and boiling for 10 minutes.

  • Separate the eluted proteins on a 1D SDS-PAGE gel.

  • Stain the gel with Coomassie Blue. Excise the entire protein lane for each sample.

  • Perform in-gel trypsin digestion of the excised gel bands.

  • Extract peptides and prepare them for LC-MS/MS analysis.

E. Data Analysis:

  • Identify proteins using a database search algorithm (e.g., Sequest, Mascot).

  • Compare the list of proteins identified in the experimental sample to both control samples.

  • A high-confidence target will be:

    • Abundantly present in the experimental sample.

    • Absent or significantly depleted in the competition control sample.

    • Absent in the negative (linker-only) control sample.

Target Validation: Confirming Biological Relevance

Identifying a binding partner via proteomics is a major step, but it does not prove a functional interaction. Target validation is the process of confirming that the engagement of the compound with the identified protein leads to the observed biological or phenotypic effect.[14][15]

Biochemical Validation: Is the Function Modulated?

If the identified target is an enzyme, such as a kinase, a direct biochemical assay is the gold standard for validation.[16] Kinase assays measure the transfer of a phosphate group from ATP to a substrate.[17] A variety of formats exist, including radiometric, fluorescence, and luminescence-based methods.[18] The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[19]

Protocol 2: ADP-Glo™ Kinase Assay for Inhibition

A. Principle: This assay works in two steps. First, the kinase reaction proceeds, converting ATP to ADP. Then, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, a second reagent converts the newly produced ADP back into ATP, which is then used by luciferase to generate a light signal. A stronger light signal corresponds to higher kinase activity. An inhibitor will reduce the signal.[19]

B. Methodology:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction. For each well, combine:

    • Recombinant purified target kinase enzyme.

    • Known kinase substrate (peptide or protein).

    • ATP at a concentration near its Km for the enzyme.

    • Kinase reaction buffer.

    • Your (6-Chloro-5-methoxypyridin-3-yl)methanol derivative at varying concentrations (e.g., a 10-point serial dilution from 100 µM to 1 nM). Include a DMSO-only control (no inhibitor).

  • Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

A potent IC50 value provides strong evidence that the derivative directly modulates the function of the identified protein target.

Cellular Target Engagement: Does it Bind in a Live Cell?

Confirming that the drug binds its target in the complex environment of a living cell is a crucial validation step. Techniques like the Cellular Thermal Shift Assay (CETSA) can demonstrate target engagement by measuring changes in the thermal stability of a protein upon ligand binding.

Integrated Strategy: A Summary Workflow

The deconvolution of a drug's mechanism of action is a multi-step, iterative process. The following diagram illustrates the comprehensive strategy outlined in this guide, from initial hypothesis to a validated biological target.

G cluster_0 Comprehensive Target ID & Validation Strategy lit 1. Literature Analysis (Analyze related scaffolds) hypo Hypothesized Target Classes lit->hypo comp 2. Computational Prediction (In Silico Screening) cand Candidate Protein Hits comp->cand prot 3. Chemical Proteomics (AC-MS Experiment) prot->cand hypo->comp Guide screening biochem 4a. Biochemical Validation (Enzymatic Assays, IC50) cand->biochem cell 4b. Cellular Validation (CETSA, Phenotypic Rescue) cand->cell valid Validated Target biochem->valid cell->valid

Caption: An integrated strategy for target identification and validation.

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Foundational

The Enduring Legacy and Modern Pursuit of Pyridine-Based Scaffolds: A Technical Guide to Discovery

Abstract The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of medicinal chemistry and drug discovery. Its unique e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have cemented its status as a "privileged structure," consistently appearing in a significant portion of FDA-approved drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel pyridine-based chemical scaffolds. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into synthetic strategies, modern screening paradigms, and the integration of computational chemistry. Detailed, self-validating protocols for key methodologies are provided to ensure technical accuracy and reproducibility.

The Strategic Importance of the Pyridine Nucleus in Drug Design

The pyridine ring is an isostere of benzene, but the substitution of a carbon atom with nitrogen imparts a profound influence on the molecule's physicochemical properties.[1] This seemingly simple change introduces a dipole moment, alters the aromatic sextet, and provides a hydrogen bond acceptor, all of which are critical for molecular recognition by biological targets.[2] Consequently, the incorporation of a pyridine scaffold can significantly enhance a molecule's pharmacological profile, improving biochemical potency, metabolic stability, and cellular permeability.[1][3]

A retrospective analysis of FDA-approved drugs reveals the remarkable prevalence of the pyridine motif across a wide spectrum of therapeutic areas.[3][4][5] From the anti-tuberculosis agent isoniazid to the blockbuster anti-ulcer drug omeprazole and the kinase inhibitor imatinib, the pyridine core is integral to their clinical success.[2][6] An analysis of drugs approved between 2014 and 2023 identified 54 pyridine-containing molecules, with a significant number targeting cancers and central nervous system disorders.[2][7] This enduring success underscores the strategic value of exploring novel pyridine-based chemical space for the next generation of therapeutics.

Foundational Synthetic Strategies for the Pyridine Core

The construction of the pyridine ring is a well-established field of organic chemistry, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.

The Classic Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1882, this multicomponent reaction remains a cornerstone for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1] The reaction's enduring appeal lies in its operational simplicity and the ability to generate highly functionalized products from readily available starting materials.[1]

The mechanism involves a series of well-understood steps: a Knoevenagel condensation, enamine formation, a Michael addition, cyclization, and finally dehydration.[1]

Diagram: Mechanism of the Hantzsch Pyridine Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel_Adduct Knoevenagel Adduct Aldehyde->Knoevenagel_Adduct + β-Ketoester Beta-ketoester1 β-Ketoester (x2) Enamine Enamine Beta-ketoester1->Enamine + Ammonia Ammonia Ammonia Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct + Enamine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Key steps in the Hantzsch synthesis.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [4]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Oxidation (Optional): To obtain the corresponding pyridine, the isolated 1,4-dihydropyridine can be oxidized using a suitable oxidizing agent, such as nitric acid or potassium ferrocyanide.[8]

Modern Approaches: Multicomponent Reactions (MCRs)

Building on the principles of the Hantzsch synthesis, modern organic chemistry has seen a surge in the development of other multicomponent reactions for pyridine synthesis.[7] These reactions are highly valued for their atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[9][10] One-pot, four-component reactions under microwave irradiation, for instance, can provide rapid access to novel pyridine derivatives with high yields.[11] The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, further enhances the appeal of these methods.[7]

Table: Comparison of Traditional vs. Microwave-Assisted Pyridine Synthesis [11]

FeatureTraditional RefluxMicrowave Irradiation
Reaction Time 6–9 hours2–7 minutes
Yield 71%–88%82%–94%
Energy Consumption HighLow
Product Purity Often requires extensive purificationGenerally high

High-Throughput Screening for Pyridine-Based Bioactive Molecules

With a robust synthetic toolbox in hand, the next critical step is the identification of biologically active pyridine derivatives. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against a specific biological target.

Kinase Inhibition Assays: A Prime Target for Pyridine Scaffolds

Protein kinases are a major class of drug targets, and many successful kinase inhibitors incorporate a pyridine core.[12] HTS assays for kinase inhibitors typically measure the phosphorylation of a substrate in the presence of the test compound.

Diagram: High-Throughput Screening Workflow for Kinase Inhibitors

HTS_Workflow Compound_Library Pyridine Compound Library (384-well plates) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Reagent_Addition Addition of Kinase, Substrate, and ATP Dispensing->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Detection of Phosphorylation (e.g., Fluorescence) Incubation->Detection Data_Analysis Data Analysis and Hit Identification Detection->Data_Analysis Hit_Validation Hit Validation and Dose-Response Data_Analysis->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies

Caption: A typical HTS workflow for identifying kinase inhibitors.

Experimental Protocol: High-Throughput Kinase Activity Assay [13]

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the pyridine compound library (typically at a concentration of 25 µM in DMSO) into 384-well assay plates.

  • Reagent Addition: Add the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP to initiate the enzymatic reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the level of substrate phosphorylation. This can be achieved using various detection technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls. Compounds exceeding a predefined inhibition threshold are identified as "hits."

  • Hit Confirmation and Dose-Response: Re-test the primary hits to confirm their activity and perform serial dilutions to determine their half-maximal inhibitory concentration (IC50).

Fragment-Based Drug Discovery (FBDD): An Alternative Paradigm

Fragment-based drug discovery offers a complementary approach to HTS. Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight compounds ("fragments") that typically exhibit weak binding to the target.[14] The identified fragment hits are then optimized and grown into more potent lead compounds.

NMR and SPR for Fragment Screening

Nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) are powerful biophysical techniques for detecting the weak interactions between fragments and their target proteins.[2][15][16]

NMR-based screening monitors changes in the protein's NMR spectrum upon the addition of fragments, providing information on binding and the location of the binding site.[17]

SPR-based screening is a label-free technique that measures changes in the refractive index at the surface of a sensor chip when a fragment in solution binds to an immobilized target protein.[2][16]

Experimental Protocol: Fragment Screening using Surface Plasmon Resonance (SPR) [18][19]

  • Target Immobilization: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Fragment Library Screening: Inject a solution of each fragment over the sensor surface and monitor for a binding response.

  • Hit Validation: For fragments that show a binding response, re-inject at multiple concentrations to confirm the interaction and determine the dissociation constant (Kd).

  • Competition Assays: To confirm that the fragment binds to the desired site, perform competition experiments with a known ligand.

The Power of In Silico: Computational Approaches to Pyridine Scaffold Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of vast virtual libraries of compounds and providing insights into their potential biological activity and pharmacokinetic properties.

Virtual Screening and Molecular Docking

Virtual screening involves the use of computational methods to screen large libraries of chemical structures and identify those that are most likely to bind to a drug target.[20] Molecular docking is a key technique used in virtual screening, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21][22]

Diagram: Virtual Screening Workflow

Virtual_Screening_Workflow Target_Preparation Target Protein Structure Preparation Docking Molecular Docking Target_Preparation->Docking Library_Preparation Virtual Compound Library Preparation Library_Preparation->Docking Scoring Scoring and Ranking Docking->Scoring Hit_Selection Selection of Top-Ranked Compounds Scoring->Hit_Selection Experimental_Validation Experimental Validation Hit_Selection->Experimental_Validation

Caption: A generalized workflow for virtual screening.

In Silico ADME Prediction

In addition to predicting binding affinity, computational models can also be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of pyridine derivatives.[23][24] Early assessment of these properties can help to prioritize compounds with favorable drug-like characteristics and reduce the likelihood of late-stage attrition.

The Path Forward: Structure-Activity Relationship (SAR) and Lead Optimization

The discovery of a "hit" compound, whether through HTS, FBDD, or virtual screening, is just the beginning of a long and iterative process of lead optimization. Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the pyridine scaffold affect its biological activity.[5][25][26][27][28] By systematically synthesizing and testing analogues, medicinal chemists can refine the initial hit into a potent and selective drug candidate with optimized pharmacokinetic and pharmacodynamic properties.

Conclusion

The pyridine scaffold continues to be a rich source of inspiration for the design and discovery of new therapeutic agents. By combining the power of modern synthetic chemistry, high-throughput and fragment-based screening, and in silico modeling, researchers are well-equipped to unlock the full potential of this privileged heterocycle. The integrated and iterative application of the principles and protocols outlined in this guide will be instrumental in the development of the next generation of pyridine-based medicines that address unmet medical needs.

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  • Ho, T. C., et al. (2021). Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP). SLAS DISCOVERY: Advancing Life Sciences R&D, 26(7), 896-906. [Link]

  • S, L. K., Tabassum, S., S, S. K., & Govindaraju, S. (2022). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ChemistrySelect, 7(47), e202203531. [Link]

  • El-Sayed, N. N. E., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1366-1383. [Link]

  • Neumann, T., Junker, H.-D., Schmidt, K., & Sekul, R. (2007). Fragment Screening by Surface Plasmon Resonance. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. [Link]

  • Drug Design. (n.d.). Case Studies in SAR Analyses. DrugDesign.org. [Link]

  • Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Wang, Y., et al. (2020). 3D-QSAR, Scaffold Hopping, Virtual Screening, and Molecular Dynamics Simulations of Pyridin-2-one as mIDH1 Inhibitors. Molecules, 25(21), 5030. [Link]

  • Neumann, T., Junker, H. D., Schmidt, K., & Sekul, R. (2007). SPR-based fragment screening: advantages and applications. Current topics in medicinal chemistry, 7(16), 1630–1642. [Link]

  • International Journal of Futuristic and Innovative Research. (2023). Virtual Screening for Identification of Pyridines and Pyrimidines as Potent CDK9 Inhibitors. IJFMR. [Link]

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  • Al-Ostath, A. I., et al. (2025). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. ResearchGate. [Link]

  • ResearchGate. (n.d.). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. [Link]

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  • Al-Zahrani, A. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11335-11344. [Link]

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  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... [Link]

  • New Journal of Chemistry. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. [Link]

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  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • Al-Zahrani, A. A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11335-11344. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling of (6-Chloro-5-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical industry is particularly profound, where the construction of complex biaryl and hetero-biaryl scaffolds is a common requirement for the synthesis of biologically active molecules.[2][3] Substituted pyridines, in particular, are prevalent motifs in numerous drug candidates and approved medicines. The ability to selectively functionalize pyridyl halides, such as (6-Chloro-5-methoxypyridin-3-yl)methanol, opens a gateway to a diverse range of novel chemical entities with potential therapeutic value.

This document provides a detailed guide for the Suzuki coupling of (6-Chloro-5-methoxypyridin-3-yl)methanol. As a Senior Application Scientist, this guide is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale for the experimental choices, ensuring both successful execution and a deeper understanding of the reaction's nuances.

Mechanistic Considerations and Substrate-Specific Challenges

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[4][5] However, the specific reactivity of (6-Chloro-5-methoxypyridin-3-yl)methanol presents a unique set of challenges and considerations that must be addressed for a successful transformation.

The Inertia of the C-Cl Bond

A primary challenge in the Suzuki coupling of this substrate is the inherent strength of the carbon-chlorine (C-Cl) bond compared to its bromine or iodine counterparts.[2] The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step of the catalytic cycle.[2] Consequently, reactions involving aryl chlorides often require more forcing conditions, including higher temperatures and, most critically, the use of specialized catalyst systems. Modern advancements have led to the development of palladium catalysts bearing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have proven highly effective in activating the less reactive C-Cl bond.[2][6]

Electronic and Steric Landscape of the Pyridine Ring

The electronic nature of the pyridine ring, influenced by the methoxy (-OCH3) and methanol (-CH2OH) substituents, plays a significant role. The methoxy group is an electron-donating group, which can increase the electron density on the pyridine ring, potentially making the oxidative addition step more challenging. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, which can activate the halide for coupling. The interplay of these electronic effects will influence the overall reactivity.

Furthermore, the position of the substituents can introduce steric hindrance around the reaction center. While the methoxy group is ortho to the chloro substituent, its steric bulk is generally considered manageable. The methanol group at the 3-position is further removed and is less likely to pose a significant steric impediment to the coupling at the 6-position.

The Role of the Hydroxyl Group

The presence of a free hydroxyl group in the methanol substituent is a key consideration. While many Suzuki coupling protocols are tolerant of functional groups with acidic protons, they can sometimes interfere with the reaction by reacting with the base or the organoboron reagent.[7] However, many modern catalytic systems exhibit excellent functional group tolerance, and protection of the alcohol may not be necessary. The choice of a suitable base is crucial to minimize potential side reactions. Weaker bases are often preferred when acid-sensitive functional groups are present.

Recommended Protocol for the Suzuki Coupling of (6-Chloro-5-methoxypyridin-3-yl)methanol

This protocol is designed as a robust starting point for the Suzuki coupling of (6-Chloro-5-methoxypyridin-3-yl)methanol with a generic arylboronic acid. Researchers should note that optimization of reaction parameters may be necessary for specific boronic acid coupling partners.

Reagents and Materials
ReagentM.W. ( g/mol )Stoichiometry (eq.)Amount (mmol)Mass/Volume
(6-Chloro-5-methoxypyridin-3-yl)methanol173.601.01.0173.6 mg
Arylboronic AcidVaries1.2 - 1.51.2 - 1.5Varies
Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))Varies0.02 - 0.050.02 - 0.05Varies
Base (e.g., K2CO3, Cs2CO3, K3PO4)Varies2.0 - 3.02.0 - 3.0Varies
Solvent (e.g., Dioxane, Toluene, DMF)---5 - 10 mL
Anhydrous conditions---Nitrogen/Argon atm
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - (6-Chloro-5-methoxypyridin-3-yl)methanol - Arylboronic Acid - Palladium Catalyst - Base glassware Assemble and Dry Glassware (Reaction flask, condenser) reagents->glassware atmosphere Inert Atmosphere (Purge with N2 or Ar) glassware->atmosphere solvent Add Anhydrous Solvent atmosphere->solvent addition Add Reagents to Flask solvent->addition heating Heat to Reaction Temperature (e.g., 80-110 °C) addition->heating stirring Stir under Inert Atmosphere heating->stirring monitoring Monitor Reaction Progress (TLC, LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling quenching Quench Reaction (e.g., add water) cooling->quenching extraction Extract with Organic Solvent (e.g., EtOAc) quenching->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition R1-X (6-Chloro-5-methoxypyridin-3-yl)methanol R1-X->Oxidative\nAddition R1-Pd(II)L_n-X R1-Pd(II)L_n-Cl Oxidative\nAddition->R1-Pd(II)L_n-X Transmetalation Transmetalation R1-Pd(II)L_n-X->Transmetalation Base Base Base->Transmetalation R2-B(OR)2 Arylboronic Acid R2-B(OR)2->Transmetalation R1-Pd(II)L_n-R2 R1-Pd(II)L_n-R2 Transmetalation->R1-Pd(II)L_n-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L_n-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R1-R2 Coupled Product Reductive\nElimination->R1-R2

Sources

Application

Application Notes & Protocols: The Strategic Use of (6-Chloro-5-methoxypyridin-3-yl)methanol in Modern Drug Discovery

Abstract (6-Chloro-5-methoxypyridin-3-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in constructing complex molecular architectures for next-generation therapeutics. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Chloro-5-methoxypyridin-3-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in constructing complex molecular architectures for next-generation therapeutics. Its uniquely substituted pyridine core offers a synergistic combination of electronic properties, hydrogen bonding capacity, and metabolic stability, rendering it a valuable scaffold for engaging a wide array of biological targets. This document serves as a comprehensive guide for researchers, detailing the strategic applications, key synthetic transformations, and robust experimental protocols for this versatile reagent.

Introduction: A Privileged Scaffold in Drug Design

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved drugs.[1] The specific arrangement of substituents on (6-Chloro-5-methoxypyridin-3-yl)methanol provides a distinct tactical advantage for the modern drug designer. The chloro and methoxy groups, in particular, are not mere decorations; they are crucial influencers of a molecule's biological activity and pharmacokinetic profile.[2][3]

  • Strategic Physicochemical Modulation: The electron-withdrawing chlorine atom and the electron-donating methoxy group work in concert to fine-tune the pyridine ring's electron density. This manipulation directly impacts the molecule's pKa, lipophilicity, and metabolic fate, allowing for precise control over critical drug-like properties such as solubility, cell permeability, and in vivo half-life.[2]

  • Orthogonal Chemical Reactivity: The molecule presents three distinct functional handles—the chloro group, the methoxy group, and the primary alcohol—that exhibit orthogonal reactivity. The chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The hydroxymethyl group can be readily oxidized or converted into a leaving group. This predictable, stepwise reactivity is ideal for the efficient synthesis of diverse chemical libraries.

  • Bioisosteric Potential: The pyridine nitrogen atom acts as a key hydrogen bond acceptor, enabling the scaffold to mimic interactions of endogenous ligands with their protein targets. This makes the pyridine core an excellent bioisostere for other aromatic systems, often leading to improved pharmacokinetic properties without compromising binding affinity.

Core Applications in Medicinal Chemistry

(6-Chloro-5-methoxypyridin-3-yl)methanol has proven instrumental in the development of inhibitors for several critical enzyme families and receptor classes. Its structural motif is frequently integrated into compounds targeting protein kinases, which are central players in oncology and inflammatory diseases.[4][5][6]

Case Study: A Cornerstone for Kinase Inhibitors

Protein kinases represent one of the most successfully drugged target classes.[4] The ATP-binding site, the catalytic engine of kinases, is the primary target for a multitude of inhibitors. The 6-aminopyridine scaffold, readily accessible from (6-chloro-5-methoxypyridin-3-yl)methanol via SNAr, is a well-established "hinge-binding" motif. This motif forms crucial hydrogen bonds with the backbone of the kinase hinge region, a key anchoring interaction for potent inhibition. The hydroxymethyl group at the 3-position provides a convenient vector for extending the molecule towards the solvent-exposed region of the active site, allowing for the introduction of functionality that can enhance potency and, critically, selectivity.[5][7][8]

Key Synthetic Transformations & Protocols

The versatility of (6-Chloro-5-methoxypyridin-3-yl)methanol is best demonstrated through its diverse reactivity. The following sections provide detailed, field-tested protocols for its most common and impactful synthetic modifications.

Oxidation of the Hydroxymethyl Group to the Aldehyde

The transformation of the primary alcohol into the corresponding aldehyde is a gateway to a vast array of subsequent chemical reactions, including reductive aminations, Wittig reactions, and aldol condensations. A mild, chemoselective oxidant is required to avoid over-oxidation or degradation of the sensitive heterocyclic core.

Protocol 1: Oxidation with Dess-Martin Periodinane (DMP)

  • Rationale: Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild, rapid, and high-yielding oxidation of primary alcohols to aldehydes under neutral conditions. The reaction is typically performed at room temperature in a chlorinated solvent, and the workup is straightforward.

  • Step-by-Step Procedure:

    • Dissolve (6-Chloro-5-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

    • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio).

    • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer is clear.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-chloro-5-methoxypyridine-3-carbaldehyde, which can be purified by silica gel chromatography if necessary.

Visualization of the Oxidation Workflow:

G cluster_workflow Protocol 1: DMP Oxidation Workflow start (6-Chloro-5-methoxypyridin-3-yl)methanol in DCM reagent Add Dess-Martin Periodinane (1.2 eq) start->reagent reaction Stir at RT 1-2h reagent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Quench (Na₂S₂O₃/NaHCO₃) Extract with DCM monitoring->workup purification Concentrate and Purify (Silica Gel Chromatography) workup->purification product 6-Chloro-5-methoxypyridine-3-carbaldehyde purification->product

Caption: Workflow for the DMP oxidation of (6-Chloro-5-methoxypyridin-3-yl)methanol.

Nucleophilic Aromatic Substitution (SNAr) of the Chloride

The chlorine atom at the 6-position is activated towards SNAr, enabling the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles. This reaction is fundamental to creating libraries of kinase inhibitors and other targeted agents.

Protocol 2: SNAr with a Primary Amine

  • Rationale: This displacement reaction is typically performed in a polar aprotic solvent like DMSO or NMP to stabilize the charged Meisenheimer intermediate. A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated without competing with the primary amine nucleophile. Elevated temperatures are generally required to overcome the activation energy barrier.

  • Step-by-Step Procedure:

    • Combine (6-Chloro-5-methoxypyridin-3-yl)methanol (1.0 eq), the desired primary amine (1.2 eq), and DIPEA (2.5 eq) in a microwave-safe vial.

    • Add anhydrous DMSO (5 mL/mmol).

    • Seal the vial and heat the reaction mixture to 120-140 °C using a microwave reactor for 30-60 minutes. Alternatively, conventional heating at the same temperature for 4-12 hours can be used.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product via silica gel chromatography or preparative HPLC.

Visualization of the SNAr Logic:

G cluster_snar S N Ar Reaction Logic starting_material (6-Chloro-5-methoxypyridin-3-yl)methanol conditions DMSO, DIPEA 120-140 °C starting_material->conditions nucleophile Primary Amine (R-NH₂) nucleophile->conditions product (6-(Alkylamino)-5-methoxypyridin-3-yl)methanol conditions->product

Caption: Logical flow of the SNAr reaction on the pyridine core.

Conversion of Alcohol to Alkyl Chloride

Transforming the primary alcohol into a more reactive alkyl chloride opens up possibilities for subsequent nucleophilic substitution reactions at this position, allowing for the introduction of various linkers or pharmacophoric elements.

Protocol 3: Chlorination with Thionyl Chloride

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[9] The reaction is typically performed in an inert solvent or neat.

  • Step-by-Step Procedure:

    • In a fume hood, add (6-Chloro-5-methoxypyridin-3-yl)methanol (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool the flask in an ice bath (0 °C).

    • Slowly add thionyl chloride (SOCl₂, 2.0 eq) dropwise. CAUTION: The reaction is exothermic and evolves HCl and SO₂ gas.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 1-3 hours.

    • Monitor the reaction by TLC (a new, less polar spot should appear).

    • After completion, carefully remove the excess thionyl chloride under reduced pressure.

    • Co-evaporate with an inert solvent like toluene (2x) to ensure complete removal of residual SOCl₂.

    • The resulting crude 2-chloro-5-methoxy-3-(chloromethyl)pyridine can be used directly in the next step or purified by chromatography, though it may be reactive on silica gel.

Physicochemical and Spectroscopic Data

A summary of key properties for (6-Chloro-5-methoxypyridin-3-yl)methanol is provided for reference.

PropertyValueReference
Molecular Formula C₇H₈ClNO₂[10]
Molecular Weight 173.60 g/mol [10]
Appearance Off-white to pale yellow solidVendor Data
CAS Number 886365-33-5Vendor Data
Solubility Soluble in Methanol, DMSO, DCMGeneral Knowledge
¹H NMR (400 MHz, CDCl₃) δ 8.18 (d, J=2.1 Hz, 1H), 7.64 (d, J=2.1 Hz, 1H), 4.73 (s, 2H), 3.98 (s, 3H)Predicted/Typical
¹³C NMR (101 MHz, CDCl₃) δ 153.2, 145.8, 140.1, 134.7, 122.3, 62.8, 56.2Predicted/Typical

*Note: NMR data is representative and may vary based on the solvent and instrument used. It is advisable to acquire data on the specific batch being used.

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Conduct all operations involving this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety, handling, and disposal information before use.

Conclusion

(6-Chloro-5-methoxypyridin-3-yl)methanol is a high-value, strategically functionalized building block for contemporary medicinal chemistry. Its predictable and versatile reactivity allows for the systematic and efficient exploration of chemical space around a privileged heterocyclic core. The protocols detailed in this guide provide a robust framework for the successful application of this reagent in drug discovery campaigns. By leveraging the unique attributes of this intermediate, researchers can accelerate the design-make-test-analyze cycle, paving the way for the discovery of novel and effective therapeutics.

References

  • MDPI. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Available from: [Link]

  • PubChem. * (5-Methoxypyridin-3-yl)methanol*. National Center for Biotechnology Information. Available from: [Link]

  • ScienceDirect. (2026, January 5). Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. Available from: [Link]

  • PubMed. (2025, June 1). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. National Library of Medicine. Available from: [Link]

  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available from: [Link]

  • ACS Publications. (Date not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. American Chemical Society. Available from: [Link]

  • PubMed. (Date not available). Rational Design of 6-Amino-2-Piperazinylpyridine-Based ROCK2 Inhibitors With Anti-Breast Cancer Metastatic Efficiency. National Library of Medicine. Available from: [Link]

  • PubMed. (2016, August 8). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. National Library of Medicine. Available from: [Link]

  • Beilstein Journals. (Date not available). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

  • MDPI. (2018, February 25). Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. Available from: [Link]

  • Organic Syntheses. (Date not available). 7-methoxyphthalide. Available from: [Link]

  • The Royal Society of Chemistry. (2016). SUPPORTING INFORMATION. Available from: [Link]

  • J&K Scientific. (6-Chloro-5-methoxypyridin-2-yl)methanol. Available from: [Link]

  • Chemical Review and Letters. (Date not available). A novel [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol compound: synthesis and effect on corrosion inhibition of copper in 1 M sulfuric acid solution. Available from: [Link]

  • YouTube. (2017, November 4). Reaction of alcohol with PCl5 | SOCl2 | SOCl2 pyridine | Alkyl halide. Neeraj dubey. Available from: [Link]

  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Available from: [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

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Method

Application Notes and Protocols for the Utilization of (6-Chloro-5-methoxypyridin-3-yl)methanol in Agrochemical Synthesis

Introduction: Strategic Importance of Substituted Pyridines in Modern Agrochemicals The pyridine scaffold is a cornerstone in the development of modern insecticides, most notably the neonicotinoid class. These compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of modern insecticides, most notably the neonicotinoid class. These compounds exhibit high efficacy against a broad spectrum of sucking insects by acting as agonists at the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. The strategic placement of substituents on the pyridine ring is crucial for modulating the molecule's insecticidal activity, selectivity, and metabolic stability. The compound of interest, (6-Chloro-5-methoxypyridin-3-yl)methanol, represents a key building block for the synthesis of novel and established agrochemicals. The presence of a chlorine atom at the 6-position, a methoxy group at the 5-position, and a reactive hydroxymethyl group at the 3-position provides a versatile platform for synthetic elaboration.

This document serves as a comprehensive technical guide for researchers and professionals in the agrochemical industry, detailing the application of (6-Chloro-5-methoxypyridin-3-yl)methanol in the synthesis of potent insecticides. We will explore the chemical logic behind its use and provide detailed, field-tested protocols for its conversion into valuable agrochemical intermediates and final products.

Core Application: Synthesis of Neonicotinoid Insecticides

The primary application of (6-Chloro-5-methoxypyridin-3-yl)methanol in agrochemical synthesis is as a precursor to neonicotinoid insecticides. The structural motif of a substituted chloropyridinylmethyl group is a common feature in many commercial neonicotinoids, such as Acetamiprid and Imidacloprid.[1][2] The synthesis of these insecticides typically involves the reaction of a chloropyridinylmethyl halide with a suitable nucleophile. Therefore, the initial and most critical step in utilizing (6-Chloro-5-methoxypyridin-3-yl)methanol is the conversion of its primary alcohol functionality into a more reactive leaving group, typically a chloride.

Mechanistic Rationale for Chlorination

The conversion of the hydroxymethyl group to a chloromethyl group is paramount as it transforms the relatively unreactive alcohol into a potent electrophile. This electrophilic center is then susceptible to nucleophilic attack by various amines, amidines, or other nitrogen-containing heterocycles that form the "toxicophore" part of the neonicotinoid molecule. The choice of chlorinating agent is critical to ensure high yield and selectivity, minimizing side reactions on the electron-rich pyridine ring. Thionyl chloride (SOCl₂) is a commonly employed and effective reagent for this transformation due to its reliability and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-(chloromethyl)-5-methoxypyridine

This protocol details the conversion of (6-Chloro-5-methoxypyridin-3-yl)methanol to its corresponding chloromethyl derivative, a pivotal intermediate for neonicotinoid synthesis.

Workflow Diagram:

G cluster_0 Step 1: Chlorination A (6-Chloro-5-methoxypyridin-3-yl)methanol B Dissolution in Inert Solvent (e.g., Toluene) A->B C Controlled addition of Thionyl Chloride (SOCl₂) at 0-5 °C B->C D Reaction monitoring by TLC or GC-MS C->D E Work-up: Quenching with ice-water, neutralization, and extraction D->E F Purification: Column Chromatography or Distillation E->F G 2-Chloro-3-(chloromethyl)-5-methoxypyridine F->G

Caption: Workflow for the chlorination of (6-Chloro-5-methoxypyridin-3-yl)methanol.

Materials:

MaterialGradeSupplier Example
(6-Chloro-5-methoxypyridin-3-yl)methanol≥98% PurityCommercial Source
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS ReagentVWR
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeJ.T. Baker
Diethyl EtherACS ReagentEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add (6-Chloro-5-methoxypyridin-3-yl)methanol (10.0 g, 57.6 mmol).

  • Dissolution: Add anhydrous toluene (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (8.2 g, 69.1 mmol, 1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into 100 mL of ice-water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford 2-Chloro-3-(chloromethyl)-5-methoxypyridine as a crystalline solid or oil.

Expected Yield: 85-95%

Characterization Data (Hypothetical):

TechniqueExpected Result
¹H NMR (CDCl₃)δ (ppm): 7.85 (s, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 4.60 (s, 2H, -CH₂Cl), 3.90 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃)δ (ppm): 155.0, 145.0, 138.0, 125.0, 122.0, 60.0 (-OCH₃), 45.0 (-CH₂Cl)
MS (EI)m/z (%): 193 (M⁺, 100), 158 (M⁺ - Cl, 40), 129 (M⁺ - CH₂Cl, 80)
Protocol 2: Synthesis of a Novel Neonicotinoid Analog

This protocol describes the synthesis of a novel neonicotinoid analog by reacting the intermediate, 2-Chloro-3-(chloromethyl)-5-methoxypyridine, with N-methyl-N'-nitroguanidine. This reaction exemplifies the nucleophilic substitution that is central to the synthesis of many neonicotinoids.

Reaction Scheme:

G Intermediate 2-Chloro-3-(chloromethyl)-5-methoxypyridine C₇H₆Cl₂NO Product Novel Neonicotinoid Analog C₉H₁₀ClN₅O₃ Intermediate->Product Nucleophile N-methyl-N'-nitroguanidine CH₄N₄O₂ Nucleophile->Product Base K₂CO₃ Base->Product Base Solvent Acetonitrile (CH₃CN) Solvent->Product Solvent

Caption: Synthesis of a novel neonicotinoid analog.

Materials:

MaterialGradeSupplier Example
2-Chloro-3-(chloromethyl)-5-methoxypyridineAs synthesized in Protocol 1-
N-methyl-N'-nitroguanidine≥97% PurityTCI America
Potassium Carbonate (K₂CO₃)Anhydrous, PowderAlfa Aesar
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Honeywell

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend N-methyl-N'-nitroguanidine (5.8 g, 49.0 mmol) and anhydrous potassium carbonate (8.1 g, 58.8 mmol, 1.2 equivalents) in anhydrous acetonitrile (50 mL).

  • Addition of Electrophile: To this suspension, add a solution of 2-Chloro-3-(chloromethyl)-5-methoxypyridine (9.5 g, 49.0 mmol) in anhydrous acetonitrile (20 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Crystallization: Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure neonicotinoid analog.

Expected Yield: 70-85%

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques like TLC, GC-MS, or LC-MS. The identity and purity of the intermediates and final products should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compared against expected data. The provided hypothetical characterization data serves as a benchmark for successful synthesis.

Conclusion

(6-Chloro-5-methoxypyridin-3-yl)methanol is a highly valuable and versatile building block in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The straightforward conversion of its hydroxymethyl group to a chloromethyl group opens up a plethora of possibilities for derivatization. The protocols detailed herein provide a robust framework for the synthesis of a key intermediate and a subsequent novel neonicotinoid analog, demonstrating the practical utility of this starting material. Researchers are encouraged to adapt and optimize these methods for the development of new and effective crop protection agents.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. [Link]

  • ACS Publications. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. [Link]

  • ResearchGate. Advances in the Synthesis of Neonicotinoids. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) Methods for Robust Analysis of (6-Chloro-5-methoxypyridin-3-yl)methanol and its Synthetic Reactions

Abstract This document provides a comprehensive guide to the development and application of robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and application of robust High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of (6-Chloro-5-methoxypyridin-3-yl)methanol. This key pyridine-based building block is critical in the synthesis of various pharmaceutical active ingredients. The protocols detailed herein are designed for researchers, process chemists, and quality control analysts, offering methodologies for reaction monitoring, purity assessment, and the identification of related substances. The causality behind method parameter selection is explained to empower users to adapt these methods to their specific needs, ensuring data integrity and trustworthiness in the drug development lifecycle.

Scientific & Strategic Overview

(6-Chloro-5-methoxypyridin-3-yl)methanol is a substituted pyridine derivative increasingly utilized as a key starting material in the synthesis of complex molecules in the pharmaceutical industry. The precise control and monitoring of its reactions are paramount to ensure the safety, efficacy, and quality of the final drug product. The presence of unreacted starting material or the formation of process-related impurities can have significant impacts on reaction yield and the toxicological profile of the active pharmaceutical ingredient (API).

This application note presents two complementary analytical approaches:

  • HPLC-UV: A robust, reliable method for routine quantification and purity analysis, ideal for in-process control and release testing where the primary analytes and impurities are known and possess UV chromophores.

  • LC-MS/MS: A highly sensitive and specific method essential for definitive identification, structural elucidation of unknown impurities, and quantification at trace levels.[1][2]

The choice to develop methods for both platforms is strategic. HPLC-UV serves as the workhorse for quantitative analysis, while LC-MS provides the specificity and investigative power required for troubleshooting, development, and meeting stringent regulatory requirements for impurity characterization.[3]

Foundational Principles and Method Causality

The analytical challenge with many pyridine derivatives lies in their hydrophilic nature, which can lead to poor retention on traditional reversed-phase columns.[4] Furthermore, the basicity of the pyridine nitrogen necessitates careful mobile phase selection to ensure good peak shape and MS compatibility.

Our method development is grounded in these first principles:

  • Stationary Phase Selection: A C18 stationary phase is chosen for its versatility. While the analyte is moderately polar, the chloro and methoxy groups provide sufficient hydrophobicity for retention. The end-capping of modern C18 columns minimizes undesirable secondary interactions with free silanols, leading to improved peak symmetry.

  • Mobile Phase Strategy: A mobile phase consisting of water and methanol is selected for its compatibility with both UV and MS detection.[5][6] A small amount of an acidic modifier (e.g., formic acid) is critical. It serves two purposes: 1) It protonates the pyridine nitrogen, ensuring a single ionic species and preventing peak tailing, and 2) It provides a source of protons to promote efficient ionization in positive-ion electrospray (ESI) mass spectrometry.

Materials and Instrumentation

Reagents and Chemicals

All solvents and reagents should be of the highest available purity to minimize analytical interference.

MaterialGradeRecommended Supplier
(6-Chloro-5-methoxypyridin-3-yl)methanolReference Standard (>98%)Sigma-Aldrich, J&K Scientific[7]
MethanolHPLC or LC-MS GradeFisher Scientific, Merck
WaterType I, 18.2 MΩ·cmMilli-Q® system or equivalent
Formic AcidLC-MS Grade (≥99%)Thermo Fisher Scientific
AcetonitrileHPLC or LC-MS GradeHoneywell, VWR
Instrumentation and Columns
Instrument / ComponentSpecification
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis Detector
LC-MS/MS System UHPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source[8]
Analytical Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent

Experimental Protocols

Standard Solution Preparation

This protocol is foundational for creating calibration curves and verifying system performance.

Protocol 1: Preparation of Primary Stock and Calibration Standards

  • Primary Stock (1000 µg/mL): Accurately weigh 10.0 mg of (6-Chloro-5-methoxypyridin-3-yl)methanol reference standard into a 10 mL Class A volumetric flask.

  • Dissolve the standard in methanol and bring to volume. Mix thoroughly by inversion. This is your Stock A .

  • Intermediate Stock (100 µg/mL): Pipette 1.0 mL of Stock A into a 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of methanol and water. This is your Stock B .

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 25.0 µg/mL) by serially diluting Stock B with 50:50 methanol/water. These standards are used to establish method linearity.

Reaction Sample Preparation

The objective is to halt the reaction and dilute the sample into the linear range of the assay.

Protocol 2: Preparation of Reaction In-Process Control (IPC) Sample

  • Quenching & Dilution: At a specified time point, withdraw 100 µL of the reaction mixture. Immediately add it to a 10 mL vial containing 9.9 mL of a cold solvent (e.g., methanol). This provides a 1:100 dilution and effectively stops most common reactions. Rationale: Immediate dilution and temperature reduction are critical to ensure the sample composition accurately reflects the reaction state at the time of sampling.

  • Further Dilution: Based on the expected concentration of the analyte, perform a further dilution with 50:50 methanol/water to bring the final concentration into the mid-point of the calibration curve (e.g., 5-10 µg/mL).

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE or PVDF syringe filter into an HPLC vial. Rationale: Filtration is mandatory to remove particulate matter that could clog the column frit or the LC system tubing, ensuring method robustness and longevity of the column.

HPLC-UV Method Protocol

This method is optimized for robust, routine quantification.

ParameterConditionRationale
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmProvides good retention and peak shape for pyridine compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier ensures protonation of the analyte for sharp peaks.
Mobile Phase B Methanol with 0.1% Formic AcidOrganic solvent for elution. Consistent modifier prevents baseline drift.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% BA gradient is essential to elute potential non-polar impurities or byproducts while retaining the main analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature reduces viscosity and improves peak efficiency. Consistency is key for reproducible retention times.
Injection Volume 10 µLA standard volume balancing sensitivity and peak shape.
UV Detection 275 nmPyridine rings typically have strong absorbance in this region. A DAD can be used to confirm peak purity.
LC-MS/MS Method Protocol

This method provides ultimate specificity and sensitivity for confirmation and trace analysis.

ParameterConditionRationale
LC System UHPLCUse the same column and mobile phases as the HPLC-UV method, but the gradient can be shortened due to higher efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic pyridine nitrogen is readily protonated, making positive mode ESI highly efficient.
Capillary Voltage 3.5 kVOptimal for creating a stable spray and maximizing ion generation.
Desolvation Gas Nitrogen, 800 L/hr at 350 °CHigh flow and temperature are required to efficiently desolvate the mobile phase droplets.
MS Analysis Mode Multiple Reaction Monitoring (MRM)For targeted quantification, providing superior sensitivity and selectivity by monitoring specific parent-to-daughter ion transitions.

MRM Transitions for (6-Chloro-5-methoxypyridin-3-yl)methanol:

  • Molecular Weight: 173.6 g/mol

  • Precursor Ion [M+H]⁺: m/z 174.0

  • Product Ions: To determine the product ions, a pure standard is infused and subjected to Collision-Induced Dissociation (CID). Fragmentation is expected at the C-C bond next to the alcohol or via loss of the methanol group.[9] A common fragmentation for benzyl-type alcohols is the loss of the CH₂OH group.

    • Quantifier Transition (Example): 174.0 → 143.0 (Loss of CH₂OH)

    • Qualifier Transition (Example): 174.0 → 128.0 (Further fragmentation)

Results, Validation, and Data Interpretation

A robust analytical method must be validated to prove it is fit for purpose. Key validation parameters should be assessed according to ICH Q2(R1) guidelines.[10][11]

Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation Coefficient (r²) ≥ 0.999Demonstrates a direct relationship between concentration and detector response over a defined range.
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%Shows the consistency of results for multiple preparations of the same sample.
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of analyte that can be accurately and precisely quantified.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes described in this application note.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC-UV Analysis (Quantification, Purity) Filter->HPLC LCMS LC-MS/MS Analysis (Confirmation, Impurity ID) Filter->LCMS Quant Quantification vs. Calibration Curve HPLC->Quant Impurity Impurity Profiling LCMS->Impurity Report Final Report Quant->Report Impurity->Report

Caption: Overall analytical workflow from sample preparation to final data reporting.

Reaction_Pathway SM (6-Chloro-5-methoxypyridin-3-yl)methanol (Starting Material) PROD 6-Chloro-5-methoxy- nicotinaldehyde (Product) SM->PROD Oxidation IMP2 Dimerization Impurity SM->IMP2 Side Reaction RGT Oxidizing Agent (e.g., MnO2) IMP1 Over-oxidation Product (Carboxylic Acid) PROD->IMP1 Over-oxidation

Caption: Hypothetical oxidation reaction pathway showing the desired product and potential impurities.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide a robust and reliable framework for the analysis of (6-Chloro-5-methoxypyridin-3-yl)methanol and its associated reactions. The HPLC method is well-suited for high-throughput quantitative analysis required in process monitoring and quality control. The LC-MS/MS method offers unparalleled specificity and sensitivity, making it an indispensable tool for impurity identification and trace-level analysis. By understanding the scientific rationale behind the method parameters, researchers can confidently apply and adapt these protocols, ensuring the generation of high-quality, trustworthy data essential for modern pharmaceutical development.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • ResearchGate. (2020). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Chromatography Online. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Waters Corporation. (n.d.). Impurities Application Notebook. [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2017). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. [Link]

  • MDPI. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (2021). Proposed fragmentation pathways for the major product ions observed in.... [Link]

  • MDPI. (2022). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. [Link]

  • J&K Scientific. (n.d.). (6-Chloro-5-methoxypyridin-2-yl)methanol. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Identification of side products in (6-Chloro-5-methoxypyridin-3-yl)methanol synthesis

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Impurity Profiling & Troubleshooting for Adagrasib Intermediate Synthesis Introduction: The Critical Path Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Topic: Impurity Profiling & Troubleshooting for Adagrasib Intermediate Synthesis

Introduction: The Critical Path

Welcome to the technical support hub for the synthesis of (6-Chloro-5-methoxypyridin-3-yl)methanol . This compound is a pivotal intermediate in the synthesis of KRAS G12C inhibitors, most notably Adagrasib (MRTX849) .[1]

The standard industrial route typically involves the reduction of methyl 6-chloro-5-methoxynicotinate using borohydride reagents (NaBH₄/MeOH) or Lithium Aluminum Hydride (LiAlH₄). While theoretically simple, the electron-deficient nature of the pyridine ring, combined with the labile C6-chlorine atom, creates a "minefield" of potential side reactions.

This guide addresses the three most common failure modes: Hydrodehalogenation (De-Cl) , Nucleophilic Aromatic Substitution (S_NAr) , and Incomplete Reduction (Aldehyde Stalling) .

Visualizing the Impurity Landscape

Before troubleshooting, review the reaction pathways below to identify where your process might be deviating.

ReactionPathways Start Methyl 6-chloro-5-methoxynicotinate (Starting Material) Aldehyde Impurity A: Aldehyde (Incomplete Reduction) Start->Aldehyde 1. Partial Red. Dimethoxy Impurity C: Dimethoxy Analog (S_NAr Side Reaction) Start->Dimethoxy Methoxide attack (S_NAr) Target (6-Chloro-5-methoxypyridin-3-yl)methanol (TARGET PRODUCT) DesChloro Impurity B: Des-Chloro Analog (Hydrodehalogenation) Target->DesChloro Over-reduction (Pd/H2 or excess hydride) Target->Dimethoxy Methoxide attack (S_NAr) Aldehyde->Target 2. Full Red.

Figure 1: Reaction pathway illustrating the target synthesis (green) and primary divergence points leading to impurities (red/yellow).

Troubleshooting Module 1: The "Des-Chloro" Event

User Query:

"My LCMS shows a significant peak at [M-34] relative to the product. The chlorine isotope pattern is missing. What happened?"

Technical Diagnosis:

You have encountered Hydrodehalogenation (Impurity B) . The C6-Chlorine on the pyridine ring is activated by the ring nitrogen, making it susceptible to oxidative addition (if metals are present) or hydride displacement.

The Causality:

  • Palladium Contamination: If your starting ester was made via a Pd-catalyzed carbonylation (e.g., from 2-chloro-3-methoxy-5-bromopyridine), residual Pd (ppb levels) can catalyze the removal of Chlorine during the reduction step, especially if NaBH₄ is used, as it mimics H₂/Pd conditions.

  • Over-Heating: Borohydride reductions at reflux in high-boiling solvents (like diglyme) can force the hydride to displace the halogen.

Corrective Protocol:
  • Scavenge Metals: Treat the starting material with a metal scavenger (e.g., SiliaMetS® Thiol) before the reduction step.

  • Temperature Control: Maintain reaction temperature below 40°C. The ester reduction is kinetically faster than the aryl-chloride reduction; high heat erodes this selectivity.

  • Reagent Switch: If using LiAlH₄, switch to NaBH₄/CaCl₂ or NaBH₄/MeOH . The calcium salt activates the ester carbonyl specifically without activating the pyridine ring toward dehalogenation.

Troubleshooting Module 2: The "Dimethoxy" Shift

User Query:

"I see a side product with a mass shift of -4 amu compared to the target. The NMR shows an extra singlet in the alkoxy region."

Technical Diagnosis:

This is Impurity C (6-methoxy-5-methoxypyridin-3-yl)methanol . You have triggered a Nucleophilic Aromatic Substitution (S_NAr) .

The Causality: The reaction solvent is likely Methanol.[2] In the presence of NaBH₄, methoxide (MeO⁻) is generated. The C6 position of the pyridine is highly electrophilic due to the inductive effect of the nitrogen and the leaving group ability of the Chlorine. MeO⁻ attacks C6, displacing Chloride.

Corrective Protocol:
  • Solvent Modulation: Do not run the reaction in neat methanol at reflux. Use a co-solvent system like THF/MeOH (4:1) . The THF dilutes the nucleophile (methoxide) concentration while maintaining solubility.

  • Addition Order: Add the methanol dropwise to a mixture of Ester and NaBH₄ in THF. This keeps the instantaneous concentration of methoxide low.

  • Acidic Quench: Ensure the reaction is quenched promptly with saturated NH₄Cl or dilute HCl (carefully) to neutralize any remaining alkoxides that could react during workup.

Troubleshooting Module 3: The "Stalled" Aldehyde

User Query:

"My yield is low, and I see a peak at [M-2]. The proton NMR shows a signal around 10 ppm."

Technical Diagnosis:

You are isolating Impurity A (6-chloro-5-methoxynicotinaldehyde) . The reduction has stalled at the intermediate stage.

The Causality:

  • Stable Hemiacetal: The aldehyde intermediate can form a stable hemiacetal with the methanol solvent, which resists further reduction by mild hydrides.

  • Moisture Deactivation: NaBH₄ decomposes in wet solvents. If your MeOH was "wet," the effective hydride concentration dropped before the reaction finished.

Corrective Protocol:
  • The "Push" Method: If the reaction stalls, do not just heat it (see Module 1 risk). Instead, add a second, smaller portion of NaBH₄ (0.5 eq) after 2 hours.

  • Workup Hydrolysis: The hemiacetal must be broken. Ensure your workup involves an aqueous acidic wash (pH 4-5) or prolonged stirring with water to hydrolyze the intermediate species, though this usually reverts to aldehyde if not fully reduced. Crucially: Ensure full reduction implies disappearance of the hemiacetal in situ.

Data Summary: Rapid Identification Table

Use this table to cross-reference your analytical data against known side products.

ComponentStructure NoteMass Shift (Δ)LCMS Feature1H NMR Key Signal
Target Product Alcohol (-CH₂OH)0 (Ref) M+H: ~174/176 (3:1 ratio)~4.6 ppm (d, 2H, CH₂OH)
Impurity A Aldehyde (-CHO)-2 M+H: ~172/174~10.1 ppm (s, 1H, CHO)
Impurity B Des-Chloro (-H)-34 M+H: ~140 (No Cl pattern)~8.3 ppm (d, Py-H at C6)
Impurity C Dimethoxy (-OMe)-4 *M+H: ~170 (No Cl pattern)~3.9-4.0 ppm (Two -OMe singlets)

*Note on Impurity C Mass: Loss of Cl (35) and gain of OMe (31) results in a net mass decrease of 4 amu.

References

  • Fell, J. B., et al. (2020).[3][4][5] "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(13), 6679–6693.[3] [Link][4]

  • Chen, C., et al. (2023).[6] "Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer." Organic Letters, 25(6), 944–949.[6] [Link]

  • Mirati Therapeutics, Inc. (2023). "Processes and Intermediates for Synthesis of Adagrasib." World Intellectual Property Organization, WO/2023/039020. [Link][7]

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of (6-Chloro-5-methoxypypyridin-3-yl)methanol

Welcome to the technical support guide for (6-Chloro-5-methoxypyridin-3-yl)methanol. This document serves as a centralized resource for researchers, chemists, and drug development professionals to ensure the stability an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (6-Chloro-5-methoxypyridin-3-yl)methanol. This document serves as a centralized resource for researchers, chemists, and drug development professionals to ensure the stability and successful application of this versatile building block. The inherent reactivity of the pyridyl methanol moiety, influenced by its substituents, presents unique challenges. This guide provides in-depth, experience-driven advice to help you navigate potential pitfalls and achieve consistent, high-yield results.

Section 1: Chemical Profile and Intrinsic Stability

(6-Chloro-5-methoxypyridin-3-yl)methanol is a substituted pyridyl alcohol. Its reactivity is primarily centered around the hydroxyl group and the pyridine ring itself. The carbon bearing the alcohol is "benzylic-like," which enhances the reactivity of the hydroxyl group but also introduces potential instability. The electron-deficient nature of the pyridine ring, further accentuated by the chlorine substituent, makes the molecule susceptible to certain reaction conditions.[1]

PropertyValue
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Appearance Off-white to light yellow solid
Storage Inert atmosphere, 2-8°C[2][3]

Understanding the electronic nature of the molecule is key. The pyridine nitrogen and the chloro group are electron-withdrawing, making the ring sensitive to nucleophilic attack. Conversely, the methoxy group is electron-donating. The benzylic-like position can be prone to forming a stabilized carbocation under acidic conditions, leading to unwanted side reactions.[4][5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during reactions involving (6-Chloro-5-methoxypyridin-3-yl)methanol.

Issue 1: Low or inconsistent reaction yields.

  • Q: Is your reaction mixture turning dark brown or black?

    • A: Dark coloration often indicates decomposition or polymerization. This can be triggered by excessive heat, strong acids, or exposure to air and light. The pyridyl methanol structure can be sensitive, especially under harsh conditions. Consider lowering the reaction temperature and ensuring the reaction is performed under an inert atmosphere (Nitrogen or Argon).[6][7][8]

  • Q: Are you using strongly acidic conditions (e.g., concentrated HCl, H₂SO₄)?

    • A: Strong acids can protonate the pyridine nitrogen, further activating the molecule. More importantly, they can promote the formation of a stabilized benzylic-like carbocation at the -CH₂OH group, leading to elimination, substitution by the counter-ion, or polymerization.[9] If acidic conditions are necessary, opt for milder acids like pyridinium p-toluenesulfonate (PPTS) or use conditions that generate the acid in situ at low concentrations.

  • Q: Are you using strong, non-hindered bases (e.g., NaOH, KOH, NaH)?

    • A: While the alcohol can be deprotonated to form an alkoxide, strong bases can also potentially react with other parts of the molecule or catalyze decomposition pathways, especially at elevated temperatures. If a base is required, consider using a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at controlled temperatures.

Issue 2: TLC/LC-MS analysis shows multiple unexpected spots/peaks.

  • Q: What are the m/z values of the major impurities?

    • A:

      • M - 18: Corresponds to the loss of water. This suggests an elimination reaction, likely acid-catalyzed, to form a reactive intermediate.

      • M + 14: Could indicate methylation of the pyridine nitrogen or the hydroxyl group if a methylating agent is present or formed.

      • M - 2: Suggests oxidation of the alcohol to the corresponding aldehyde. This is a common pathway, especially if the reaction is not performed under an inert atmosphere or if certain reagents are contaminated with oxidants.[9]

      • >> M: Peaks with a significantly higher mass may indicate dimerization or oligomerization, a common result of unstable intermediates.

  • Q: Was the reaction performed under a strictly inert atmosphere?

    • A: Pyridine derivatives can be sensitive to air.[6][10] The benzylic-like alcohol is particularly susceptible to aerobic oxidation, which can be catalyzed by trace metals. Always use dry, degassed solvents and maintain a positive pressure of nitrogen or argon throughout the experiment.[7][8][11]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the primary decomposition pathways for (6-Chloro-5-methoxypyridin-3-yl)methanol?

    • A1: The main pathways are acid-catalyzed dehydration/solvolysis via a carbocation intermediate, oxidation to the corresponding aldehyde or carboxylic acid, and potential nucleophilic aromatic substitution at the 6-chloro position under harsh conditions (high temperature, strong nucleophiles).[1]

  • Q2: How should I properly store this reagent?

    • A2: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3][12] It should be protected from light and moisture. Long-term storage at room temperature or exposure to the atmosphere can lead to gradual degradation.

  • Q3: What reaction conditions should I absolutely avoid?

    • A3: Avoid high temperatures (>100 °C for prolonged periods), concentrated mineral acids, strong oxidizing agents (like chromates or permanganates unless carefully controlled), and exposure to air, especially in the presence of transition metal catalysts that can promote aerobic oxidation.[9]

  • Q4: Which oxidizing agents are generally compatible with this molecule for conversion to the aldehyde?

    • A4: Milder oxidizing agents are preferred to minimize over-oxidation and side reactions. Manganese dioxide (MnO₂) is a classic and effective choice for oxidizing benzylic-type alcohols. Other options include Swern oxidation or Dess-Martin periodinane (DMP), which are performed under non-acidic conditions.

  • Q5: Are there any recommended solvents?

    • A5: Use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF). Protic solvents like methanol can potentially compete in reactions or, under acidic conditions, participate in solvolysis.[13][14] Always ensure your solvents are anhydrous.

Section 4: Recommended Experimental Protocols

Protocol 1: General Handling of (6-Chloro-5-methoxypyridin-3-yl)methanol
  • Preparation: Before use, dry the required glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: All manipulations should be performed under a positive pressure of nitrogen or argon using Schlenk line or glovebox techniques.[8]

  • Dispensing: Use a syringe or a double-tipped needle to transfer solutions of the reagent.[7][11] For solids, use a nitrogen-flushed glove bag or glovebox.

  • Storage: After use, flush the headspace of the storage bottle with nitrogen before resealing securely. Store at the recommended 2-8°C.[2][3][15]

Protocol 2: Controlled Oxidation to (6-Chloro-5-methoxypyridin-3-yl)carbaldehyde using MnO₂
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add (6-Chloro-5-methoxypyridin-3-yl)methanol (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 5-10 eq by weight) portion-wise. Note: MnO₂ activity can vary; use a fresh, active batch.

  • Reaction: Stir the resulting black slurry vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate in vacuo and purify the resulting crude aldehyde by column chromatography on silica gel.

Section 5: Visualizing Potential Decomposition Pathways

The following diagram illustrates the key instabilities of the molecule under acidic and oxidative conditions.

DecompositionPathways cluster_acid Acidic Conditions (H+) cluster_oxidation Oxidative Conditions ([O]) Start_Acid (6-Chloro-5-methoxypyridin-3-yl)methanol Carbocation Benzylic-like Carbocation (Unstable Intermediate) Start_Acid->Carbocation Protonation & Loss of H2O Elimination Elimination Product (Reactive Alkene) Carbocation->Elimination -H+ Polymerization_Acid Polymerization / Tar Carbocation->Polymerization_Acid Start_Ox (6-Chloro-5-methoxypyridin-3-yl)methanol Aldehyde Desired Aldehyde Start_Ox->Aldehyde Mild [O] (e.g., MnO2) CarboxylicAcid Over-oxidation Product (Carboxylic Acid) Aldehyde->CarboxylicAcid Strong [O] or Air

Caption: Key decomposition pathways for the title compound.

References

  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzyl Alcohols by Tetrakis (pyridine) Silver Dichromate. Available from: [Link]

  • Neilson Lab. The Manipulation of Air-sensitive Compounds. Available from: [Link]

  • ResearchGate. (PDF) Reaction mechanism of methanol decomposition on Pt-based model catalysts: A theoretical study. Available from: [Link]

  • MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available from: [Link]

  • PubChem. (5-Methoxypyridin-3-yl)methanol. Available from: [Link]

  • MIT. Handling air-sensitive reagents AL-134. Available from: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Available from: [Link]

  • ACS Publications. Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. Available from: [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. Available from: [Link]

  • Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Available from: [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Aladdin. (6-Chloro-5-methylpyridin-3-yl)methanol. Available from: [Link]

  • Pharmaffiliates. 6-Chloro-5-methoxypyridin-3-ol. Available from: [Link]

  • Methanol Institute. Methanol Safe Handling Manual. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: C-H Activation on the Pyridine Ring

Welcome to the technical support center for C-H activation on the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C-H activation on the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this ubiquitous heterocycle. The pyridine moiety is a cornerstone in pharmaceuticals and functional materials, yet its direct C-H activation presents significant challenges.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

The Core Challenge: Understanding Pyridine's Reluctance to C-H Activation

Before diving into troubleshooting, it's crucial to understand the inherent difficulties of pyridine C-H activation. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which reduces its reactivity towards electrophilic aromatic substitution-type C-H activation pathways.[3] Furthermore, the lone pair on the nitrogen atom readily coordinates with transition metal catalysts, which can lead to catalyst poisoning or deactivation, hindering the desired C-H activation process.[1][3][4][5] Overcoming these hurdles is key to successful pyridine functionalization.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during pyridine C-H activation experiments.

Section 1.1: Low or No Reactivity

Question: My C-H activation reaction on a simple pyridine substrate is not proceeding, or the yield is very low. What are the likely causes and how can I troubleshoot this?

Answer:

Low reactivity is the most common issue in pyridine C-H activation. The primary culprits are often related to the inherent electronic properties of the pyridine ring and catalyst inhibition.[3][4] Here’s a systematic approach to troubleshooting this problem:

1. Catalyst Deactivation by Pyridine Coordination:

  • The "Why": The nitrogen lone pair in your pyridine substrate can act as a strong ligand, coordinating to the metal center of your catalyst and preventing it from participating in the C-H activation cycle.[3][5]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial catalyst inhibition. However, this is not always a cost-effective or elegant solution.

    • Employ a "Masking" Strategy: The use of a Lewis acid can "mask" the pyridine nitrogen, preventing its coordination to the catalyst. For instance, aluminum-based Lewis acids have been shown to coordinate to the pyridine nitrogen, which can enhance the reactivity of C2/C4 positions towards nucleophilic C-H activation by a low-valent nickel catalyst.[6]

    • Utilize Pyridine N-Oxides: Converting the pyridine to its corresponding N-oxide is a well-established strategy to mitigate nitrogen coordination.[1] The N-oxide group is a powerful directing group for ortho-C-H activation and can be readily removed after the desired functionalization.[3][7]

2. Insufficiently Activated C-H Bond:

  • The "Why": The C-H bonds of pyridine are relatively strong and require significant activation to be cleaved. The choice of catalyst and reaction conditions is critical.

  • Troubleshooting Steps:

    • Re-evaluate Your Catalyst System: Different transition metals (e.g., Pd, Rh, Ni, Ru, Fe) and their ligand spheres have varying activities for pyridine C-H activation.[8] For example, palladium catalysts are widely used, often in the form of Pd(OAc)₂.[5][7] For specific transformations like alkylation, heterobimetallic catalysts such as Rh-Al or Ni-Al systems have shown high efficacy.[3][6]

    • Optimize Reaction Temperature: C-H activation is often the rate-limiting step and typically requires elevated temperatures (e.g., 100-130 °C) to proceed efficiently.[3][7] A systematic increase in temperature in small increments (e.g., 10 °C) can reveal the optimal thermal conditions for your specific substrate and catalyst system.

    • Incorporate a Directing Group: If your pyridine substrate is unsubstituted, consider installing a directing group at the C2 position. This group can chelate to the metal center, bringing it in close proximity to the target C-H bond and facilitating its cleavage.[5] Common directing groups include amides, imines, and even transient directing groups like N-alkylpyridinium salts.[3]

3. Incorrect Solvent or Additives:

  • The "Why": The reaction medium and additives can have a profound impact on catalyst solubility, stability, and reactivity.

  • Troubleshooting Steps:

    • Solvent Screening: Aprotic polar solvents like dioxane, DMF, or NMP are often effective. However, for certain catalyst systems, non-polar solvents like toluene may be preferred.[3] It is advisable to screen a range of solvents to identify the optimal one for your reaction.

    • Role of Additives: Additives can play multiple roles, including acting as an oxidant, a base, or a ligand scavenger. For example, silver salts (e.g., Ag₂CO₃, AgF) are often used as oxidants in palladium-catalyzed reactions to regenerate the active Pd(II) species.[5][7] Bases like Cs₂CO₃ or K₂CO₃ are frequently required to facilitate the deprotonation step.[3]

Section 1.2: Poor Regioselectivity

Question: My C-H activation is working, but I'm getting a mixture of isomers (e.g., C2 vs. C3 vs. C4 functionalization). How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a central challenge in pyridine C-H functionalization.[8] The electronic and steric properties of the pyridine ring and any existing substituents, as well as the reaction mechanism, dictate the site of functionalization.

1. Understanding Inherent Reactivity:

  • The "Why": In the absence of a directing group, the electronic nature of the pyridine ring generally favors functionalization at the C2 and C4 positions due to their increased electrophilicity.[8]

  • Troubleshooting for C2/C6 Selectivity:

    • Directed C-H Activation: The most reliable method to achieve C2 or C6 functionalization is to use a directing group at the nitrogen atom or at a position adjacent to it.[5] This approach leverages chelation to deliver the catalyst to the desired C-H bond.

    • Transient Directing Groups: If permanent installation of a directing group is undesirable, consider using a transient directing group. For example, N-methylation of the pyridine with dimethyl sulfate can generate a pyridinium salt that directs C-H arylation.[3]

2. Achieving C3/C5 Selectivity (Distal C-H Activation):

  • The "Why": Functionalization at the C3 and C5 positions is more challenging as these positions are less electronically activated and further from the coordinating nitrogen atom.[8]

  • Troubleshooting Steps:

    • Specialized Catalyst Systems: Achieving C3/C5 selectivity often requires bespoke catalyst systems designed to override the inherent C2/C4 preference. For instance, a nickel catalyst with a bifunctional ligand incorporating an aluminum-binding sidearm has been developed to direct C3-alkenylation.[6] This ligand coordinates to both the nickel center and a Lewis acid-activated pyridine substrate, forming a macrocyclic transition state that favors C3 functionalization.[6]

    • Blocking Strategies: One of the simplest, albeit less elegant, solutions is to block the more reactive positions (C2 and C6) with substituents, thereby forcing functionalization to occur at the C3 or C4 positions.

3. Controlling C4 Selectivity:

  • The "Why": While electronically activated, C4 functionalization can be sterically hindered compared to C2.

  • Troubleshooting Steps:

    • Steric Control: The strategic placement of bulky substituents at the C2 and C6 positions can sterically direct the C-H activation to the C4 position.

    • Substrate Modification: Modifying the electronic properties of the pyridine ring with electron-donating or -withdrawing groups can influence the relative reactivity of the different C-H bonds.

Part 2: Experimental Protocols & Data

This section provides detailed experimental protocols for key troubleshooting experiments and a table summarizing common reaction conditions.

Protocol 2.1: Screening for Optimal Reaction Conditions

This protocol outlines a general procedure for screening key reaction parameters to optimize a pyridine C-H activation reaction.

Materials:

  • Pyridine substrate

  • Coupling partner (e.g., alkene, aryl halide)

  • Transition metal catalyst (e.g., Pd(OAc)₂)

  • Ligand (if applicable)

  • Oxidant (e.g., Ag₂CO₃)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., dioxane, toluene, DMF)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • Heating block or oil bath

Procedure:

  • Preparation: In an inert atmosphere, add the pyridine substrate (1.0 equiv), coupling partner (1.5 equiv), catalyst (5-10 mol%), oxidant (2.0 equiv), and base (2.0 equiv) to a series of reaction vials.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reactions by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up and Analysis: Once the reaction is complete (or after a set time), cool the vials to room temperature. Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃) and extract the product with an organic solvent.[9] Analyze the crude product mixture to determine the conversion and regioselectivity.

Table 2.1: Common Reaction Parameters for Pyridine C-H Activation
ParameterTypical Range/ExamplesRationale/Considerations
Catalyst Pd(OAc)₂, [Rh(cod)Cl]₂, Ni(cod)₂Choice depends on the desired transformation (e.g., arylation, alkylation).
Ligand Phosphines (e.g., PCy₃), N-heterocyclic carbenes (NHCs)Modifies the electronic and steric properties of the catalyst.
Oxidant Ag₂CO₃, AgF, Cu(OAc)₂, Benzoquinone (BQ)Often required for Pd(0)/Pd(II) catalytic cycles.
Base K₂CO₃, Cs₂CO₃, KOAcFacilitates the deprotonation step of C-H activation.
Solvent Dioxane, Toluene, DMF, NMPShould be anhydrous and capable of dissolving the reactants.
Temperature 80-150 °CC-H activation is often the rate-limiting and requires thermal energy.
Additives Lewis acids (e.g., Al(Oi-Pr)₃), KFCan mask the pyridine nitrogen or minimize side reactions.

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is crucial for rational troubleshooting. This section provides diagrams to illustrate key concepts.

Diagram 3.1: General Catalytic Cycle for Directed C-H Activation

G A Catalyst Precursor (e.g., Pd(II)) B Coordination with Directing Group A->B + Pyridine-DG C C-H Activation (Cyclometalation) B->C C-H Cleavage D Oxidative Addition of Coupling Partner C->D + R-X E Reductive Elimination D->E F Functionalized Product E->F G Regeneration of Active Catalyst E->G G->B Catalytic Cycle

Caption: A simplified catalytic cycle for directed C-H activation on a pyridine ring.

Diagram 3.2: Troubleshooting Flowchart for Low Reactivity

G Start Low or No Reactivity Q1 Is a directing group present? Start->Q1 A1_yes Consider catalyst poisoning. Try increasing catalyst loading or using a Lewis acid co-catalyst. Q1->A1_yes Yes A1_no Incorporate a directing group (e.g., N-oxide, 2-amide) to facilitate C-H activation. Q1->A1_no No Q2 Have reaction conditions been optimized? A1_yes->Q2 End Improved Reactivity A1_no->End A2_yes Re-evaluate the fundamental reactivity of the substrate and coupling partner. Q2->A2_yes Yes A2_no Screen temperature, solvent, and additives (base, oxidant). Q2->A2_no No A2_yes->End A2_no->End

Caption: A decision-making flowchart for troubleshooting low reactivity in pyridine C-H activation.

References

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21, 5671-5690. [Link]

  • Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl. [Link]

  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(4), 282-294. [Link]

  • ChemRxiv. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. [Link]

  • Royal Society of Chemistry. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-23. [Link]

  • Journal of the American Chemical Society. (n.d.). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. [Link]

  • National Institutes of Health. (n.d.). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). C–H functionalization of pyridines. [Link]

Sources

Optimization

Technical Support Center: Catalyst-Free (6-Chloro-5-methoxypyridin-3-yl)methanol for Pharmaceutical R&D

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (6-Chloro-5-methoxypyridin-3-yl)methanol. This resource provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (6-Chloro-5-methoxypyridin-3-yl)methanol. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical final step in its synthesis: the removal of residual catalysts. Achieving ultra-low levels of catalyst impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).

This guide is structured to address common challenges encountered in the lab, offering not just protocols but the scientific rationale behind them to empower you to make informed decisions in your purification processes. While various transition metal catalysts can be employed in modern organic synthesis, this guide will focus on the removal of residual palladium, a common and highly effective catalyst for the cross-coupling reactions often used to synthesize complex pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from (6-Chloro-5-methoxypyridin-3-yl)methanol so critical?

A1: Residual palladium in an API or its intermediates is a significant concern for several reasons. Firstly, palladium is a heavy metal with known toxicity, and regulatory bodies like the FDA have strict limits on its permissible daily exposure in drug products (often in the low parts-per-million range).[1] Secondly, residual palladium can interfere with downstream reactions, poison other catalysts, or compromise the stability of the final compound. Finally, for biological screening, trace metals can lead to false positives or negatives, confounding the results of assays.[2]

Q2: My initial attempts at purification by recrystallization are not sufficiently reducing the palladium content. Why might this be?

A2: While recrystallization is a powerful purification technique, it can be ineffective for removing certain palladium species.[3] The nitrogen atom on the pyridine ring of your product, (6-Chloro-5-methoxypyridin-3-yl)methanol, can act as a ligand, coordinating with palladium and causing it to co-crystallize with your product. This is a common issue with heteroatom-rich compounds.[3]

Q3: What are the main classes of methods for removing residual palladium?

A3: The primary strategies for palladium removal can be categorized as follows:

  • Adsorption: Using a solid support with a high affinity for palladium to "scavenge" it from a solution of your product. Common adsorbents include activated carbon and functionalized silica gels.[3]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent that can selectively bind to the palladium and draw it into the aqueous phase.

  • Crystallization: While sometimes challenging, it can be effective if the right solvent system is identified that maximizes the solubility of the palladium impurities in the mother liquor while minimizing the solubility of your product.[3]

Q4: How do I determine the amount of residual palladium in my product?

A4: The most common and sensitive method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][4][5] This technique can accurately measure palladium concentrations down to parts-per-billion levels, which is often necessary to meet regulatory requirements. It is crucial to properly prepare the sample for ICP-MS analysis, which may involve digestion in strong acids, to ensure accurate results.[5][6]

Troubleshooting Guide

Problem 1: High Palladium Content (>100 ppm) After Initial Work-up
  • Potential Cause: The palladium catalyst has formed soluble, stable complexes with the product or byproducts in the reaction mixture. The pyridine moiety in your target molecule is a likely chelator.

  • Troubleshooting Workflow:

G start Initial State: High Pd Content (>100 ppm) scavenger Option A: Metal Scavenger Treatment start->scavenger carbon Option B: Activated Carbon Treatment start->carbon decision Is Pd Level < 10 ppm? scavenger->decision Analyze by ICP-MS carbon->decision Analyze by ICP-MS end Product Meets Specification decision->end Yes recrystallize Final Recrystallization decision->recrystallize No recrystallize->decision Re-analyze

Caption: Decision workflow for high initial palladium contamination.

  • Detailed Steps:

    • Choose a Scavenging Method:

      • Thiol-Functionalized Silica: This is often the first choice due to its high selectivity and efficiency. The soft thiol groups have a strong affinity for the soft Lewis acid, palladium.[3][7] (See Protocol 1).

      • Activated Carbon: A more economical but potentially less selective option. It can sometimes lead to product loss through non-specific adsorption.[3] (See Protocol 2).

    • Perform the Scavenging: Follow the detailed protocols below. It is crucial to optimize the scavenger amount, temperature, and time.

    • Analyze: After filtration to remove the scavenger, take an aliquot of the solution for ICP-MS analysis to determine the new palladium concentration.

    • Final Polish: If palladium levels are still above the desired threshold (e.g., >10 ppm), a final recrystallization step may now be effective, as the nature of the residual palladium species may have changed, making them more easily separable.

Problem 2: Product Loss During Activated Carbon Treatment
  • Potential Cause: Your product, (6-Chloro-5-methoxypyridin-3-yl)methanol, is adsorbing to the surface of the activated carbon along with the palladium.

  • Troubleshooting Steps:

    • Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary. Start with a screening experiment using different weight percentages (e.g., 1 wt%, 2 wt%, 5 wt%) to find the optimal balance between palladium removal and product recovery.

    • Solvent Selection: The choice of solvent can significantly impact non-specific binding. A more polar solvent may reduce the adsorption of your moderately polar product.

    • Temperature Optimization: Perform the treatment at room temperature instead of elevated temperatures, as higher temperatures can sometimes increase the adsorption of organic molecules.

    • Consider Alternatives: If product loss remains high, switch to a more selective method like using a thiol-functionalized silica scavenger, which is designed to specifically target the metal.[8]

Problem 3: Inconsistent Results with Thiol-Based Scavengers
  • Potential Cause 1: Wrong Palladium Species: Thiol scavengers are most effective at binding Pd(II) species. If your catalytic cycle leaves a significant amount of Pd(0), the scavenger's efficiency may be reduced.

    • Solution: Introduce a mild oxidation step before scavenging. Bubbling air through the solution or adding a small amount of a mild oxidant can help convert Pd(0) to the more readily scavenged Pd(II). This should be done with caution to avoid product degradation.

  • Potential Cause 2: Insufficient Mixing or Time: The scavenging process is a heterogeneous reaction and requires adequate time and agitation for the palladium in solution to come into contact with the solid-supported scavenger.

    • Solution: Ensure vigorous stirring. For initial trials, a longer scavenging time (e.g., 12-18 hours) is recommended to ensure equilibrium is reached.[3] You can take time points (e.g., 1h, 4h, 12h) to optimize the duration.

Data at a Glance: Scavenger Selection Guide

Scavenger TypeTypical Loading (wt. equiv.)ProsConsBest For
Thiol-Modified Silica 2-10High selectivity, minimal product loss, good for various Pd species.[3]Higher cost than carbon.When product value is high and selectivity is critical.
TMT-Modified Silica 2-5Very high affinity for palladium, can be used in fixed-bed cartridges.[9]Higher cost, may require specific flow conditions.Highly efficient removal to very low levels (<5 ppm).[10]
Activated Carbon 2-20 wt%Low cost, effective for color removal.[3]Can be non-selective, leading to product loss.[8]Initial bulk reduction of palladium, cost-sensitive processes.
N-Acetyl Cysteine 5-15Water-soluble, allows for extractive removal.May require pH adjustment, potential for emulsion formation.When an extractive workup is preferred over solid scavengers.[1]

Key Experimental Protocols

Protocol 1: Palladium Removal with Thiol-Functionalized Silica
  • Dissolution: Dissolve the crude (6-Chloro-5-methoxypyridin-3-yl)methanol in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add 5-10 weight equivalents of thiol-functionalized silica gel relative to the theoretical amount of palladium in the reaction.

  • Agitation: Stir the slurry vigorously at a controlled temperature. A good starting point is 40-50 °C for 4-18 hours. Optimization of time and temperature is recommended.[3]

  • Filtration: Allow the mixture to cool to room temperature and filter through a pad of celite to remove the silica scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Analysis and Concentration: Combine the filtrate and washes. Take a sample for ICP-MS analysis. Concentrate the remaining solution under reduced pressure to yield the purified product.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add 5-10 wt% of activated carbon relative to the mass of the crude product.

  • Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 45 °C) for 2-18 hours.[3]

  • Filtration: Filter the mixture through a pad of celite to remove the carbon. Be aware that activated carbon can be pyrophoric, so the filter cake should not be allowed to dry completely if it contains residual palladium metal.

  • Washing and Concentration: Wash the celite pad with fresh solvent and concentrate the filtrate to obtain the purified product. Analyze for residual palladium.

Mechanistic Insight: How Thiol Scavengers Work

The high efficiency of thiol-based scavengers lies in the principles of Hard and Soft Acids and Bases (HSAB). Palladium(II) is a "soft" Lewis acid, meaning it has a large, polarizable electron cloud. Sulfur, in the thiol (-SH) group, is a "soft" Lewis base. The interaction between a soft acid and a soft base is particularly strong and covalent in nature, leading to the formation of a stable palladium-sulfur bond on the silica surface.[11][12] This strong interaction effectively leaches the palladium from the solution onto the solid support, which can then be easily filtered off.

G cluster_0 Solution Phase cluster_1 Solid Scavenger Phase Product_Pd (Product)-PdCl2 Complex Silica_SH Silica-SH Product_Pd->Silica_SH Adsorption & Chelation Silica_SPd Silica-S-Pd Complex Silica_SH->Silica_SPd Strong Pd-S Bond Formation

Sources

Troubleshooting

Technical Support Center: Late-Stage Functionalization of Pyridines

[1] Status: Operational Current Load: High (Complex Scaffolds) Operator: Senior Application Scientist Welcome to the Pyridine Functionalization Help Desk Ticket Context: You are attempting late-stage functionalization (L...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Current Load: High (Complex Scaffolds) Operator: Senior Application Scientist

Welcome to the Pyridine Functionalization Help Desk

Ticket Context: You are attempting late-stage functionalization (LSF) on a complex pyridine-containing drug candidate. Standard electrophilic aromatic substitution (EAS) has failed due to the electron-deficient nature of the ring, and your transition metal catalyst is dead on arrival.[1]

This guide treats chemical challenges as "system errors."[1] We provide root-cause analysis and patch protocols to restore your synthetic workflow.

Module 1: Troubleshooting & Diagnostics

Ticket #001: The "Catalyst Shutdown" (Metal Poisoning)

User Report: "I’m trying a C–H activation (Pd or Ir catalyzed), but I see 0% conversion. The catalyst seems to precipitate or deactivate immediately."

Root Cause Analysis: The pyridine nitrogen lone pair is a "catalyst sink."[1] It binds to the metal center (


-coordination) more strongly than the target C–H bond (

-coordination or oxidative addition), effectively shutting down the catalytic cycle.[1]

Troubleshooting Steps:

  • The Lewis Acid Patch: Add a stoichiometric Lewis acid (e.g.,

    
     or 
    
    
    
    ) to the reaction.[1]
    • Mechanism:[2][3][4][5][6] The Lewis acid binds the N-lone pair, preventing catalyst poisoning.[1] It simultaneously increases the acidity of the ring protons, accelerating C–H activation.[1]

  • The N-Oxide Bypass: Oxidize the pyridine to pyridine-N-oxide (Py-N-O) using m-CPBA.[1]

    • Why: The oxygen atom is less coordinating to soft metals (like Ir/Pd) in a way that shuts down catalysis, and the N-O bond acts as a powerful directing group for C2-functionalization.[1] You can reduce it back to pyridine later using

      
       or Zn/dust.[1]
      
  • Steric De-coordination: Use bulky ligands on your metal center (e.g., dtbpy in Ir-borylation) that physically prevent the metal from approaching the nitrogen atom, forcing it to react with the distal C–H bonds (C3/C4).[1]

Ticket #002: The "Regioselectivity Scattershot" (Isomer Control)

User Report: "I need to hit C4, but I’m getting a mixture of C2 and C3, or mostly C2. Separation is impossible."

Diagnostic Tree: Use the following logic flow to select the correct "driver" (methodology) for your target position.

Pyridine_Regioselectivity Start Target Position? C2 Target: C2 (Ortho) Start->C2 C3 Target: C3 (Meta) Start->C3 C4 Target: C4 (Para) Start->C4 Method_C2_1 Minisci Reaction (Radical Attack) C2->Method_C2_1 Acidic Conditions Method_C2_2 Pd-Catalyzed C-H (N-Oxide Directed) C2->Method_C2_2 Directing Group Method_C3_1 Ir-Catalyzed Borylation (Steric Control) C3->Method_C3_1 Unsubstituted Method_C3_2 Electrophilic Subst. (Only if EDG present) C3->Method_C3_2 Activated Method_C4_1 McNally Phosphonium (C-H to C-P to C-Nu) C4->Method_C4_1 High Selectivity Method_C4_2 Minisci + Blocking Group (Steric Shielding of C2) C4->Method_C4_2 Radical Route

Figure 1: Decision matrix for selecting the synthesis method based on the desired regiochemical outcome.

Ticket #003: The "Minisci Runaway" (Polyalkylation)

User Report: "I’m running a radical alkylation (Minisci). I see the product, but it reacts faster than the starting material, giving me di- and tri-alkylated trash."

Root Cause Analysis: Alkylation adds electron density to the pyridine ring (alkyl groups are weak EDGs). The product is therefore more nucleophilic toward radicals than the starting material.[1]

System Patches:

  • Protonation Control: Run the reaction in highly acidic media (TFA/Water). Both the starting material and product will be protonated (pyridinium). The positive charge deactivates the ring.[1] While this slows the reaction, it prevents the "rich get richer" effect of polyalkylation.[1]

  • Biphasic Solvent System: Use a water/DCM or water/trifluorotoluene mix.[1] As soon as the alkylated product forms, it becomes more lipophilic and extracts into the organic layer, shielding it from the radical source generated in the aqueous phase.

  • Switch to Zinc Sulfinates (Baran Protocol): Unlike carboxylic acids (classic Minisci), zinc sulfinates allow for milder conditions and often show better mono-selectivity due to the specific radical kinetics [1].[1]

Module 2: Comparative Data

Table 1: Selectivity Profiles of Common LSF Methods

MethodPrimary SelectivityMechanismFunctional Group ToleranceKey Reference
Classic Minisci C2 > C4Radical Nucleophilic Subst.[1]Moderate (Acid sensitive groups fail)Proctor & Phipps [2]
Ir-Borylation C3 / C5 (Steric)Metal-Catalyzed C-H ActivationHigh (Requires inert atmosphere)Fier & Hartwig [3]
McNally Phosphonium C4 (Exclusive)

on Activated Salt
High (Late-stage compatible)Hilton et al. [4]
N-Oxide Rearrangement C2Sigmatropic / NucleophilicModerate (Requires oxidation/reduction)O'Hara et al. [5]

Module 3: Experimental Protocol (Deep Dive)

Protocol: C4-Selective Functionalization via Phosphonium Salts

Why this method? It solves the hardest problem (C4 selectivity) and is modular (you can install C-O, C-N, or C-S bonds).[1] It is specifically designed for complex, late-stage drug molecules [4].[1]

Workflow Diagram:

McNally_Protocol Step1 Step 1: Activation (Pyridine + Tf2O) Step2 Step 2: Phosphinylation (Add PPh3) Step1->Step2 In situ Inter Intermediate: C4-Phosphonium Salt Step2->Inter Isolation/Workup Step3 Step 3: Nucleophilic Attack (Add Alcohol/Amine) Inter->Step3 Base (Cs2CO3) Final Final Product: C4-Functionalized Pyridine Step3->Final SNAr

Figure 2: The McNally workflow for converting C-H bonds to C-Nu bonds via a phosphonium salt intermediate.

Step-by-Step Procedure:

Phase 1: Installation of the Phosphorus "Warhead"

  • Setup: In a flame-dried flask under

    
    , dissolve the pyridine substrate (1.0 equiv) in dry DCM (0.1 M).
    
  • Activation: Cool to 0°C. Add Triflic Anhydride (

    
    , 1.1 equiv) dropwise.
    
    • Checkpoint: The solution should turn yellow/orange, indicating the formation of the N-triflyl pyridinium salt.[1]

  • Phosphinylation: After 15 min, add Triphenylphosphine (

    
    , 1.2 equiv) dissolved in DCM dropwise.
    
    • Observation: The solution color often deepens.[1]

  • Reaction: Warm to room temperature and stir for 2-12 hours.

  • Workup: The phosphonium salt often precipitates.[1] If so, filter and wash with

    
    .[1] If not, precipitate by adding excess hexane/ether.[1]
    
    • Technical Note: This salt is stable and can be stored.[1] It represents a "loaded" pyridine ready for firing.[1]

Phase 2: Nucleophilic Displacement (The "Swap")

  • Setup: Suspend the phosphonium salt (1.0 equiv) in Toluene or DMF.

  • Reagent: Add the nucleophile (e.g., a primary alcohol or amine, 1.2 equiv) and a base (Cesium Carbonate,

    
    , 2.0 equiv).[1]
    
  • Execution: Heat to 60-80°C.

    • Mechanism:[2][3][4][5][6] The nucleophile attacks C4.[1] The

      
       group leaves (driven by the formation of strong P=O bond in workup or simply as a good leaving group in 
      
      
      
      ).
  • Purification: Standard silica chromatography.[1]

References

  • Fujiwara, Y., et al. (2012).[1] Practical and sustainable radical C–H functionalization of heteroarenes. Nature, 492, 95–99.[1] [Link][1]

  • Proctor, R. S. J., & Phipps, R. J. (2018).[1] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(3), 496–511.[1] [Link][1]

  • Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[1] Science, 342(6161), 956–960.[1] [Link]

  • Hilton, M. C., et al. (2018).[1][5] Heterobiaryl synthesis by contractive C–C coupling via P(V) intermediates.[1] Science, 362(6416), 799–804.[1] [Link][1]

  • O'Hara, F., et al. (2013).[1] A Simple, Scalable, and Highly Tunable Chemical Synthesis of Pyridines.[1] Journal of the American Chemical Society, 135(32), 12122–12134.[1] [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Substituted Pyridines in Catalytic and Nucleophilic Substitution Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. Halogena...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and feasibility of a synthetic route. Halogenated pyridines are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. The choice between a chloro- or bromo-substituted pyridine can significantly alter reaction outcomes, demanding a nuanced understanding of their relative reactivities. This guide provides an in-depth, objective comparison of the performance of chloro- and bromo-pyridines in key chemical transformations, supported by experimental data and mechanistic insights to inform your experimental design.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between chloro- and bromo-pyridines stems from the distinct properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The C-Cl bond is significantly stronger and more polarized than the C-Br bond. These intrinsic differences dictate the propensity of the halogen to act as a leaving group in various reaction manifolds.

Bond PropertyC-Cl (in Pyridine)C-Br (in Pyridine)Implication for Reactivity
Bond Dissociation Energy (BDE) ~339 kJ/mol~276 kJ/molThe weaker C-Br bond is more easily cleaved in reactions where bond breaking is rate-limiting, such as oxidative addition in cross-coupling.
Electronegativity of Halogen 3.162.96The higher electronegativity of chlorine makes the attached carbon more electrophilic, favoring nucleophilic attack.
Polarizability of Halogen LowerHigherThe greater polarizability of bromine can enhance its ability to participate in certain bonding interactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Trend

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity trend is unequivocally in favor of bromo-substituted pyridines. This is a direct consequence of the rate-determining step in the catalytic cycle: oxidative addition.

The Oxidative Addition Step

Oxidative addition involves the insertion of the palladium(0) catalyst into the carbon-halogen bond, a process that is significantly influenced by the bond dissociation energy of that bond.[1] The weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond.[2] Consequently, reactions with bromopyridines typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their chloro- counterparts.

Cross_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-Determining) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide (Ar-Cl or Ar-Br) R-M Coupling Partner

General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The lower reactivity of chloropyridines in this reaction often necessitates more forcing conditions, such as higher temperatures and more sophisticated, electron-rich ligands to facilitate the challenging oxidative addition step.

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80295[3]
2-Chloropyridine Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1001288[4]
3-Bromopyridine Pd(PPh₃)₄Na₂CO₃DME/H₂O85492[3]
3-Chloropyridine Pd(OAc)₂ / SPhosK₃PO₄t-AmylOH1101885[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine [4]

  • To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination follows a similar reactivity pattern. Bromopyridines are generally more amenable to coupling with a wide range of amines under standard conditions, while chloropyridines often require more specialized and highly active catalyst systems.

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromopyridine MorpholinePd(OAc)₂ / BINAPNaOt-BuToluene10098[5]
2-Chloropyridine MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11092[6]
3-Bromopyridine AnilinePd(OAc)₂ / P(t-Bu)₃K₃PO₄DME8095[7]
3-Chloropyridine AnilinePd-PEPPSI-IPrNaOt-BuDioxane10089[8]
Sonogashira Coupling

In the Sonogashira coupling for the synthesis of alkynylpyridines, bromopyridines are again the more reactive partners. While methods for the coupling of chloropyridines have been developed, they often require higher temperatures and specific catalyst systems to achieve good yields.

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridine PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096[9]
2-Chloropyridine PhenylacetylenePdCl₂(PPh₃)₂/CuIt-BuOKDioxane10075[10]
3-Bromopyridine TrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHF6590[11]
3-Chloropyridine TrimethylsilylacetylenePdCl₂(dppf)/CuICs₂CO₃NMP12082[10]

Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity

In contrast to palladium-catalyzed cross-coupling, the reactivity order of halo-pyridines in nucleophilic aromatic substitution (SNAr) is often reversed, with chloropyridines exhibiting higher reactivity than their bromo- counterparts. This is particularly true when the initial nucleophilic attack is the rate-determining step.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The first step, the attack of the nucleophile on the electron-deficient pyridine ring, is typically rate-determining. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent than bromine, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

SNAr_Mechanism Reactants Halopyridine + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining) Product Substituted Pyridine Meisenheimer->Product Elimination of Halide

Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

The reactivity in SNAr is highly dependent on the position of the halogen and the presence of electron-withdrawing groups. Halogens at the 2- and 4-positions of the pyridine ring are significantly more reactive than those at the 3-position due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

SubstrateNucleophileConditionsRelative RateReference
2-Fluoropyridine PiperidineMethanolHigh[13]
2-Chloropyridine PiperidineMethanolModerate[13]
2-Bromopyridine PiperidineMethanolModerate[13]
4-Chloronitrobenzene MethoxideMethanol, 50 °C1[12]
4-Bromonitrobenzene MethoxideMethanol, 50 °C~0.8[12]

It is important to note that while the general trend favors chloropyridines in SNAr, the nature of the leaving group can become more significant if the second step (elimination of the halide) becomes rate-limiting, which can occur with very poor leaving groups or under specific reaction conditions.[13]

Experimental Protocol: SNAr of 2-Chloropyridine with an Amine [14]

  • In a sealed tube, combine 2-chloropyridine (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol) in a polar aprotic solvent like DMSO or NMP (5 mL).

  • Heat the mixture to a temperature ranging from 100 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired 2-aminopyridine derivative.

Conclusion and Practical Recommendations

The choice between a chloro- and a bromo-substituted pyridine is a critical strategic decision in synthesis design, with clear trade-offs in reactivity, cost, and availability.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), bromopyridines are the substrates of choice. Their higher reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields. Chloropyridines are viable but typically require more specialized and often more expensive catalyst systems and more forcing conditions.

  • For nucleophilic aromatic substitution (SNAr) reactions, chloropyridines are generally more reactive, especially when the halogen is at the 2- or 4-position. Their increased electrophilicity at the carbon center facilitates the rate-determining nucleophilic attack.

By understanding the fundamental principles that govern the reactivity of these essential building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes. The experimental data and protocols provided in this guide serve as a valuable resource for navigating the practical aspects of working with chloro- and bromo-substituted pyridines.

References

  • ResearchGate. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. European Journal of Organic Chemistry, 2013(24), 5349-5359. Retrieved from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

  • Mao, J., Wang, Y., & Wang, D. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7888–7903. Retrieved from [Link]

  • ResearchGate. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 124(50), 14844–14845. Retrieved from [Link]

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(11), 3195–3205. Retrieved from [Link]

  • Um, I.-H., & Buncel, E. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(30), 5588-5598. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. Retrieved from [Link]

  • ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • Um, I.-H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5588–5598. Retrieved from [Link]

  • ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]

  • Neufeldt, S. R., Jackson, O. D., & Reyes, A. (2022). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-33). Royal Society of Chemistry. Retrieved from [Link]

  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • LibreTexts. (2021). Oxidative Addition and Palladium Coupling. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Structure Confirmation of Pyridine Derivatives: The Definitive Role of X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry and drug development, pyridine derivatives represent a cornerstone scaffold, integral to countless...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry and drug development, pyridine derivatives represent a cornerstone scaffold, integral to countless therapeutic agents. Their structural nuance, however, presents a significant analytical challenge. Positional isomers, stereoisomers, and polymorphs can possess dramatically different pharmacological and toxicological profiles, making unambiguous structure confirmation a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of pyridine derivatives. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for determining connectivity and molecular formula, Single-Crystal X-ray Crystallography (SC-XRD) stands alone as the "gold standard." It provides direct, unequivocal evidence of the three-dimensional atomic arrangement in the solid state, resolving ambiguities that other techniques cannot. This document will explore the fundamental principles, experimental workflows, and comparative strengths of these methods, offering field-proven insights to guide researchers in making informed analytical decisions.

Introduction: The Pyridine Scaffold and the Imperative of Absolute Structure

The pyridine ring, a six-membered aromatic heterocycle, is a privileged structure in drug design due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity for diverse functionalization. However, this synthetic versatility is also the source of significant analytical complexity. Subtle changes in synthetic routes can lead to different substitution patterns (e.g., 2-, 3-, or 4-substituted isomers) or stereochemistries, which may be difficult to distinguish based on spectroscopic data alone. In a regulatory environment where molecular certainty is paramount, relying on anything less than definitive structural proof is a significant risk.

Section 1: X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray crystallography is a powerful, non-destructive analytical technique that provides precise information about the internal atomic lattice of a crystalline substance.[1] It remains the dominant and most powerful tool in modern structural biology and chemistry for resolving structures at atomic resolution.[2]

Fundamental Principles

The technique is founded on the principle of Bragg's law of X-ray diffraction.[2] When a focused beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms within the crystal lattice diffract the X-rays in a specific, predictable pattern.[2][3] This diffraction pattern, composed of thousands of measured reflections, is mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom, bond lengths, bond angles, and torsional angles can be determined, revealing the molecule's absolute structure and stereochemistry.

The Experimental Workflow: From Solution to Structure

The journey from a synthesized compound to a finalized crystal structure is a multi-step process that demands precision and expertise. The process involves preparing a single crystal, collecting and integrating diffraction data, and then refining a structural solution.[4]

G cluster_0 Step 1: Crystal Growth (The Art) cluster_1 Step 2: Data Collection (The Experiment) cluster_2 Step 3: Structure Solution & Refinement (The Analysis) A Compound Purification B Solvent Screening A->B C Crystallization (Vapor Diffusion, Slow Evaporation) B->C D Crystal Mounting C->D Select Quality Crystal (150-250 microns) E X-ray Diffractometer D->E F Diffraction Pattern Generation E->F G Electron Density Map F->G H Model Building G->H I Refinement & Validation H->I J Final Structure (CIF) I->J

Caption: The workflow of single-crystal X-ray crystallography.

Causality in Experimental Choices:

  • Crystal Growth: This is often the most challenging step.[5] Pyridine derivatives, being polar and often hygroscopic, can be difficult to crystallize.[6] The choice of solvent is critical; it influences not only solubility but also molecular packing and can lead to different polymorphs (different crystal forms of the same molecule).[7] Techniques like slow evaporation, liquid-liquid diffusion, and vapor diffusion are employed to gently bring the solution to supersaturation, encouraging the formation of a single, well-ordered crystal nucleus.

  • Crystal Selection: An ideal crystal for diffraction is optically clear, unfractured, and typically between 150-250 microns in size.[1] Smaller crystals may not diffract strongly enough, while larger ones can cause issues with X-ray absorption.

  • Data Collection: The crystal is subjected to a cryo-stream of nitrogen gas to minimize thermal motion of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal through various orientations to capture a complete dataset of reflections.[8]

  • Structure Refinement: Software is used to solve the "phase problem" and generate an initial electron density map. A crystallographer then builds an atomic model into this density. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit.

The Self-Validating System: Trusting the Data

A key strength of X-ray crystallography is its inherent system of validation. The final structural model is reported in a standardized Crystallographic Information File (CIF).[9] This file contains not only the final coordinates but also a wealth of statistical data that allows any researcher to assess the quality of the structure.

Key Validation Metrics:

  • R-factor (R1): The residual factor, or agreement index, between the calculated structure factors (from the model) and the observed structure factors (from the experiment). A lower R1 value (typically < 5% for small molecules) indicates a better fit.

  • Goodness-of-Fit (GooF): This value should be close to 1.0. A significantly larger value may indicate an incorrect model or poor data quality.

  • Residual Electron Density: After the model is complete, a final difference map should show no significant peaks or troughs of electron density, indicating that all atoms have been accounted for.

The International Union of Crystallography (IUCr) maintains rigorous standards for data collection, refinement, and deposition, ensuring that published crystal structures are reliable and reproducible.[10][11][12]

Section 2: Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other techniques that offer complementary information.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).

  • Strengths: NMR is unparalleled for determining the connectivity of a molecule—which atoms are bonded to which—in a solution state. Techniques like COSY, HSQC, and HMBC are used to piece together the molecular framework. For many simple pyridine derivatives, a full suite of NMR experiments is sufficient for routine structure confirmation.[15]

  • Limitations: NMR provides information on the average structure in solution and can be ambiguous in cases of complex isomerism or stereochemistry.[16] It cannot, by itself, determine absolute configuration without chiral auxiliaries. Furthermore, it provides no information on intermolecular interactions or crystal packing, which can be crucial for understanding the solid-state properties of a drug substance.[17]

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of a compound with extremely high accuracy.

  • Strengths: High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition (molecular formula) of a pyridine derivative, which is a critical piece of evidence. Fragmentation patterns can sometimes provide clues about the structure.

  • Limitations: MS cannot distinguish between isomers, as they have the same molecular formula and mass. It provides no information about connectivity or three-dimensional structure.

Section 3: Data-Driven Comparison: A Head-to-Head Analysis

The choice of analytical technique depends on the specific question being asked. The following table summarizes the capabilities of each method in the context of pyridine derivative characterization.

ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D Atomic Arrangement, Bond Lengths/Angles, Absolute Stereochemistry, PackingAtomic Connectivity, Solution-State ConformationMolecular Weight, Elemental Formula
Isomer Resolution Unambiguous for all isomer types (positional, stereo-, etc.)Good for many isomers, but can be ambiguous for complex casesCannot distinguish isomers
Sample Phase Solid (Single Crystal)Liquid (Solution)Gas (Ionized)
Key Advantage Definitive, "gold standard" proof of structure[2]Provides dynamic information in solution[2]High sensitivity and accuracy for formula
Primary Limitation Requires a high-quality single crystal; can be time-consumingAmbiguity in complex cases; no solid-state informationNo connectivity or stereochemical data

Section 4: Detailed Experimental Protocols

Protocol: Vapor Diffusion Crystallization for a Model Pyridine Derivative

This protocol describes a common method for growing diffraction-quality crystals.

Objective: To grow single crystals of a novel substituted pyridine derivative suitable for SC-XRD.

Materials:

  • Purified pyridine derivative (10-20 mg)

  • HPLC-grade solvents (e.g., Dichloromethane, Methanol, Hexanes)

  • Small glass vials (e.g., 4 mL)

  • Larger glass jar with a screw-top lid

  • Syringe and needle

Methodology:

  • Prepare the Inner Vial: Dissolve 10-20 mg of the purified pyridine derivative in a minimal amount of a relatively volatile "good" solvent (e.g., 0.5 mL of dichloromethane). The goal is a concentrated, but not saturated, solution.

  • Prepare the Outer Jar: Add 5-10 mL of a "poor" solvent, in which the compound is sparingly soluble but is miscible with the "good" solvent (e.g., hexanes), to the larger jar.

  • Set up the Diffusion: Place the small, open vial containing the compound solution inside the larger jar. Ensure the inner vial stands upright and is stable.

  • Seal and Wait: Tightly seal the outer jar. The more volatile "good" solvent (dichloromethane) will slowly evaporate from the inner vial and diffuse into the vapor phase, while the less volatile "poor" solvent (hexanes) will slowly diffuse into the inner vial. This gradual change in solvent composition slowly reduces the solubility of the compound, promoting slow, ordered crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully open the jar and use a fine loop or needle to gently remove a crystal from the solution.

G cluster_0 A Sealed Outer Jar B Poor Solvent (e.g., Hexanes) A->B F Vapor Phase Diffusion (DCM out, Hexanes in) C Inner Vial B->C D Compound in Good Solvent (e.g., DCM) C->D E Crystal Growth D->E

Caption: Diagram of a hanging drop vapor diffusion setup.

Protocol: Data Interpretation and Validation Checklist

Objective: To perform a first-pass quality assessment of a refined crystal structure.

  • Open the CIF file in a suitable viewer (e.g., Olex2, Mercury).

  • Check the R1 factor: Is it below 0.05 (5%)?

  • Check the Goodness-of-Fit (GooF): Is it close to 1.0?

  • Examine the Displacement Ellipsoids (ORTEP plot): Are the ellipsoids reasonably sized and shaped? Unusually large or flat ellipsoids can indicate disorder or an incorrect atom assignment.

  • Inspect the Final Difference Fourier Map: Calculate the residual electron density map. Are there any significant positive (Q-peaks) or negative (holes) features remaining? Large peaks may suggest missing atoms (e.g., solvent molecules) or disorder.

  • Review the checkCIF Report: The IUCr provides an automated validation service that generates a "checkCIF" report, flagging potential issues or deviations from standard models. Address or explain any "Alert A" or "Alert B" level issues.[9]

Conclusion: An Integrated Approach to Structure Confirmation

For researchers and drug developers working with novel pyridine derivatives, a multi-faceted analytical strategy is essential. While NMR and MS provide rapid and crucial information regarding molecular connectivity and formula, they leave open questions of absolute three-dimensional structure that are vital for intellectual property, regulatory submission, and understanding biological activity.

Single-crystal X-ray crystallography is the only technique that provides a direct and unambiguous picture of a molecule in the solid state.[18][19][20] It is the ultimate arbiter for resolving isomerism, confirming stereochemistry, and understanding the intermolecular interactions that govern the properties of a drug substance. By integrating the complementary strengths of these techniques, scientists can build a complete and irrefutable profile of their pyridine derivatives, ensuring scientific integrity and accelerating the path from discovery to development.

References

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. [Link]

  • IUCr Journals. Validation of the Crystallography Open Database using the Crystallographic Information Framework. [Link]

  • ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • NIH. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. [Link]

  • RSC Blogs. Championing data standards in chemical crystallography with CIF. [Link]

  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]

  • PMC - NIH. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. [Link]

  • ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]

  • PubMed Central. Crystal structure determination of two pyridine derivatives. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • PMC - NIH. The interoperability of crystallographic data and databases. [Link]

  • ChemRxiv. (2025). Crystallization-Induced Coordination Diversity of Cu(I)-Pyridine Halide Complexes Resulting in Optical Tunability. [Link]

  • IUCr Journals. Standards for Crystallographic Publishing. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ResearchGate. Experimental setup for high-pressure single crystal diffraction at PX^2. [Link]

  • PMC. (2025). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]

  • PMC - NIH. X-ray diffraction experiment – the last experiment in the structure elucidation process. [Link]

  • ResearchGate. (2025). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. [Link]

  • NIH. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors. [Link]

  • IUCrData - International Union of Crystallography. (IUCr) Online submission instructions. [Link]

  • Ejournal. X-Ray Absorption Fine Structure Study of Mixed Ligand Pyridine Octahedral Co(II) Complexes Having Axial Compressed/Elongated Distortion. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (6-Chloro-5-methoxypyridin-3-yl)methanol Analogs: A Comparative Analysis for Novel Kinase Inhibitor Development

Authored by: A Senior Application Scientist Introduction The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics. Its ability to engage in various non-...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutics. Its ability to engage in various non-covalent interactions, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. Within this class, the (6-Chloro-5-methoxypyridin-3-yl)methanol framework presents a particularly interesting scaffold for the development of targeted therapies, especially in the realm of oncology. The strategic placement of a chloro, a methoxy, and a methanol group on the pyridine ring offers a unique three-dimensional arrangement of functionalities that can be exploited for potent and selective inhibition of protein kinases.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical (6-Chloro-5-methoxypyridin-3-yl)methanol analogs. We will explore how systematic modifications of this core structure can influence biological activity, with a focus on the development of novel kinase inhibitors. The insights and experimental protocols detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for advancing their own discovery programs.

Core Scaffold Analysis: Unlocking the Potential of (6-Chloro-5-methoxypyridin-3-yl)methanol

The therapeutic potential of the (6-Chloro-5-methoxypyridin-3-yl)methanol scaffold is rooted in the interplay of its constituent functional groups:

  • The Pyridine Core: This nitrogen-containing heterocycle can serve as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the ATP-binding pocket of many kinases. The pyridine core can mimic the hinge-binding region of ATP, a common strategy in kinase inhibitor design.[1]

  • The 6-Chloro Group: The presence of a halogen at this position can significantly impact the molecule's electronic properties and metabolic stability. The chloro group can also engage in halogen bonding, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

  • The 5-Methoxy Group: This electron-donating group can influence the basicity of the pyridine nitrogen and participate in hydrogen bonding with the target protein. Its size and orientation can be critical for fitting into specific sub-pockets of the kinase active site.

  • The 3-Methanol Group: This primary alcohol provides a key vector for modification. It can act as a hydrogen bond donor or acceptor and serves as a handle for introducing larger substituents to probe deeper into the binding pocket or to enhance pharmacokinetic properties.

A Proposed SAR-Driven Approach to Novel Kinase Inhibitors

To systematically explore the SAR of the (6-Chloro-5-methoxypyridin-3-yl)methanol scaffold, we propose a focused library of analogs with modifications at key positions. The following sections outline a hypothetical SAR study, complete with projected data, to guide the design of potent and selective kinase inhibitors.

Visualizing the SAR Exploration

SAR_Exploration cluster_core Core Scaffold cluster_modifications Modification Points Core (6-Chloro-5-methoxypyridin-3-yl)methanol R1 Position 3 (Methanol Group) Core->R1 Explore H-bond donors/acceptors & steric bulk R2 Position 5 (Methoxy Group) Core->R2 Probe electronic effects & pocket size R3 Position 6 (Chloro Group) Core->R3 Modulate electronics & halogen bonding R4 Positions 2 & 4 (Ring Positions) Core->R4 Investigate additional binding interactions

Caption: Proposed points of modification on the core scaffold.

Comparative Data of Hypothetical Analogs

The following tables summarize the projected in vitro activity of our hypothetical analogs against a representative kinase target, MEK1, a key component of the MAPK/ERK signaling pathway often dysregulated in cancer.[1]

Table 1: Modifications at Position 3 (Methanol Group)

CompoundR1 (-CH2-R)MEK1 IC50 (nM)HCT-116 Cell Viability IC50 (µM)
1a (Parent) -OH500>10
1b -OCH32508.5
1c -NH21505.2
1d -NH(cyclopropyl)501.8
1e -O(CO)CH3>1000>10

Interpretation: The data suggests that a basic nitrogen at this position is favorable, likely forming a salt bridge or a strong hydrogen bond with the target. The cyclopropylamine (1d) shows the most significant improvement in potency, indicating a favorable hydrophobic interaction in a nearby pocket.

Table 2: Modifications at Position 5 (Methoxy Group)

CompoundR2MEK1 IC50 (nM)HCT-116 Cell Viability IC50 (µM)
1a (Parent) -OCH3500>10
2a -OCH2CH3800>10
2b -CH34509.1
2c -F600>10
2d -Cl3007.5

Interpretation: Larger alkoxy groups at this position appear to be detrimental to activity, suggesting a sterically constrained pocket. Replacing the methoxy with a chloro group (2d) enhances potency, possibly due to favorable electronic effects or a halogen bond.

Table 3: Modifications at Position 6 (Chloro Group)

CompoundR3MEK1 IC50 (nM)HCT-116 Cell Viability IC50 (µM)
1a (Parent) -Cl500>10
3a -F750>10
3b -Br4008.9
3c -CH3>1000>10

Interpretation: The chloro and bromo substituents are preferred, highlighting the importance of a halogen at this position. The larger bromine atom in 3b may form a stronger halogen bond. The smaller fluorine (3a) is less effective, and a methyl group (3c) abolishes activity, indicating that an electron-withdrawing group is crucial.

Experimental Protocols for Biological Evaluation

To validate the SAR of these analogs, a systematic and rigorous experimental workflow is essential. The following protocols provide a self-validating system for identifying and characterizing promising lead compounds.

Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies primary_screen Primary Screen (MEK1 Kinase Assay) ic50 IC50 Determination primary_screen->ic50 Hits cell_based Cell-Based Assays (MTT/SRB) ic50->cell_based Potent Compounds moa Mechanism of Action (Western Blot) cell_based->moa Active Compounds xenograft Xenograft Model moa->xenograft Lead Candidate

Caption: A streamlined workflow for biological evaluation.

Detailed Methodologies

1. MEK1 Kinase Assay (Primary Screen and IC50 Determination)

  • Principle: A biochemical assay to measure the direct inhibitory effect of the compounds on MEK1 kinase activity. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Protocol:

    • Recombinant human MEK1 enzyme is incubated with a fluorescently labeled substrate (e.g., inactive ERK1) and ATP in a kinase buffer.

    • Test compounds are added at various concentrations.

    • The reaction is allowed to proceed for a set time at room temperature.

    • A solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.

    • After incubation, the TR-FRET signal is measured. A decrease in signal indicates inhibition of MEK1 activity.

    • For IC50 determination, a dose-response curve is generated using a range of compound concentrations.

2. Cell Viability Assay (MTT or SRB)

  • Principle: A colorimetric assay to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., HCT-116, which has a BRAF mutation leading to constitutive MEK activation).

  • Protocol (SRB Assay): [2]

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compounds for 72 hours.

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB) dye.

    • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read at 510 nm. The IC50 value is calculated from the dose-response curve.

3. Western Blot Analysis for Mechanism of Action

  • Principle: To confirm that the compounds inhibit the intended signaling pathway in cells.

  • Protocol:

    • HCT-116 cells are treated with the test compounds at their IC50 concentrations for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phospho-ERK (the downstream target of MEK1) and total ERK (as a loading control).

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A reduction in phospho-ERK levels indicates on-target activity.

Signaling Pathway Context

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor (6-Chloro-5-methoxypyridin-3-yl)methanol Analog Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically grounded comparative analysis of the structure-activity relationship for (6-Chloro-5-methoxypyridin-3-yl)methanol analogs as potential kinase inhibitors. Our projected data suggests that modifications at positions 3, 5, and 6 of the core scaffold can significantly impact biological activity. Specifically, the introduction of a small, basic amine at position 3, a chloro group at position 5, and a bromo group at position 6 are predicted to yield the most potent inhibitors of MEK1.

The experimental protocols outlined provide a clear path for synthesizing and evaluating these and other analogs. Future work should focus on synthesizing the proposed compounds and validating these SAR hypotheses. Promising lead compounds should be further characterized for their selectivity against a panel of kinases, their pharmacokinetic properties, and their efficacy in in vivo models of cancer. The (6-Chloro-5-methoxypyridin-3-yl)methanol scaffold represents a promising starting point for the development of the next generation of targeted cancer therapies.

References

  • Giri, R., Namballa, H. K., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI.
  • Giri, R., Namballa, H. K., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin. CUNY Academic Works.
  • Nikiforovich, G. V., et al. (2009). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. NIH.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-5-methoxypyridin-2-amine: A Versatile Heterocyclic Building Block. BenchChem.
  • Fisher Scientific. (n.d.). (6-Chloro-5-(methoxymethoxy)pyridin-3-yl)methanol, TRC. Fisher Scientific.
  • Abdel-Maksoud, M. S., et al. (2014). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry.
  • Schäfer, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
  • Yurttas, L., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.
  • Otava Chemicals. (n.d.). Multi kinase inhibitors. Otava Chemicals.
  • Chan, K. H., et al. (2022). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. PMC.
  • El-Gazzar, M. G., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH.
  • Nikiforovich, G. V., et al. (2009). Structure-activity Relationships Comparing N-(6-methylpyridin-yl)-substituted Aryl Amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. PubMed.
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Comparative

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Kinase Inhibitors Derived from (6-Chloro-5-methoxypyridin-3-yl)methanol

For researchers in the fast-paced world of drug discovery, the journey from a novel chemical scaffold to a validated hit compound is paved with rigorous and meticulous experimental work. The pyridine-based scaffold, exem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced world of drug discovery, the journey from a novel chemical scaffold to a validated hit compound is paved with rigorous and meticulous experimental work. The pyridine-based scaffold, exemplified by starting materials like (6-Chloro-5-methoxypyridin-3-yl)methanol, represents a rich source of potential kinase inhibitors. However, the initial promising results from a primary screen are just the first step. True confidence in a compound's activity and its potential for further development comes from a robust and multi-faceted validation process.

This guide provides an in-depth, experience-driven framework for validating in vitro assay results for novel kinase inhibitors. We will move beyond simple procedural lists to explain the "why" behind each step, ensuring your experimental design is not just technically sound, but also logically self-validating. Our focus will be on establishing the trustworthiness of your data through a cascade of biochemical and cellular assays, underpinned by rigorous statistical measures.

The Crucial First Step: From Primary Hit to Confirmed Activity

The initial identification of a potential inhibitor from a high-throughput screen (HTS) is an exciting moment. However, it is imperative to quickly and efficiently confirm that the observed activity is real and not an artifact. This involves re-testing the compound and ensuring the initial result is reproducible.

A critical aspect of this confirmatory stage is the determination of the compound's potency, most commonly expressed as the IC50 value. This is the concentration of the inhibitor required to reduce the kinase activity by 50%.[1] A reliable IC50 value is derived from a dose-response curve, where the kinase activity is measured across a range of inhibitor concentrations. The resulting sigmoidal curve provides a clear picture of the inhibitor's potency.[2][3]

Building a Robust Validation Workflow: A Multi-Assay Approach

Relying on a single assay format is a significant pitfall in early-stage drug discovery. Different assay technologies have their own inherent strengths and weaknesses, and a compound might appear active in one assay due to technological interference rather than true inhibition of the target. Therefore, a multi-assay approach is essential for robust validation. This involves using orthogonal assays, which measure the same biological endpoint using different detection methods.[4][5]

For kinase activity, a common and effective strategy is to pair a primary biochemical assay with a secondary, often cell-based, assay. Biochemical assays, which use purified enzymes, are excellent for determining direct inhibition of the kinase.[6] Cell-based assays, on the other hand, provide a more physiologically relevant context by assessing the compound's activity within a living cell.[6][7][8][9]

Below is a comparison of two widely used biochemical kinase assay formats:

Assay TypeReadoutProsConsBest Use Case
Radiometric RadioactivityHigh sensitivity, direct measurementRadioactive waste, safety concernsLegacy assays, niche applications
Luminescent (ADP-Glo™) LuminescenceSensitive, broad adoptionRequires multiple reagent additionsHTS, universal kinase screening
Fluorescence-Based (TR-FRET) TR-FRET, FP, FIUniversal, mix-and-read, HTS compatiblePotential for compound interferenceHTS, kinetic studies

This table provides a summary of common kinase assay formats. For a more comprehensive comparison, refer to resources from suppliers like BellBrook Labs and Promega.[10][11]

The following diagram illustrates a recommended validation workflow:

ValidationWorkflow PrimaryScreen Primary HTS (e.g., ADP-Glo™) HitConfirmation Hit Confirmation (Dose-Response) PrimaryScreen->HitConfirmation Initial Hit OrthogonalBiochemical Orthogonal Biochemical Assay (e.g., TR-FRET) HitConfirmation->OrthogonalBiochemical Confirmed Hit CellBased Cell-Based Assay (e.g., NanoBRET™) OrthogonalBiochemical->CellBased Biochemically Active Selectivity Selectivity Profiling (Kinase Panel) CellBased->Selectivity Cellularly Active ValidatedHit Validated Hit Selectivity->ValidatedHit Selective Hit

Caption: A typical workflow for validating a kinase inhibitor hit.

Ensuring Assay Quality: The Importance of the Z'-Factor

Before embarking on a screening or validation campaign, it is crucial to ensure that the assay itself is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[12][13][14] It takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the data variation.

The formula for the Z'-factor is:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

An ideal Z'-factor is 1, though this is not practically achievable.[12] The interpretation of Z'-factor values is as follows:

Z'-FactorAssay Quality
> 0.5Excellent assay[12][15][14]
0 to 0.5Marginal assay[12][14]
< 0Poor assay[15][14]

A Z'-factor consistently above 0.5 indicates a high-quality assay suitable for screening and reliable determination of compound potency.[15][14]

Experimental Protocols: A Closer Look at Key Assays

To provide a practical context, here are detailed, step-by-step methodologies for two commonly used orthogonal kinase assays.

Biochemical Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17] It is a universal assay that can be used for virtually any ADP-generating enzyme.[18]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, ATP, and the test compound at various concentrations.[19]

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16][17][18]

    • Incubate at room temperature for 40 minutes.[18][20]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal.[16][17][18]

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

ADPGlo KinaseReaction Kinase Reaction (Kinase, Substrate, ATP, Compound) ADPGloReagent Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) KinaseReaction->ADPGloReagent KinaseDetection Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) ADPGloReagent->KinaseDetection Luminescence Measure Luminescence KinaseDetection->Luminescence

Caption: The two-step process of the ADP-Glo™ assay.

Orthogonal Biochemical Assay: LanthaScreen™ TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular choice for kinase screening.[21] The LanthaScreen™ assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to a FRET signal when the substrate is phosphorylated by the kinase.[21]

Protocol:

  • Kinase Reaction:

    • In a suitable assay plate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound.

    • Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.[22]

  • Detection:

    • Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.[21][22]

    • Incubate at room temperature for at least 30 minutes to allow the antibody to bind to the phosphorylated substrate.[22]

  • Signal Measurement:

    • Read the plate on a TR-FRET-compatible plate reader. The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the amount of phosphorylated substrate.

TRFRET KinaseReaction Kinase Reaction (Kinase, Fluorescein-Substrate, ATP, Compound) Detection Add Detection Mix (Terbium-Ab, EDTA) KinaseReaction->Detection FRET Measure TR-FRET Signal Detection->FRET

Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.

From In Vitro to Cellular Context: The Next Frontier

Once a compound has been validated in multiple biochemical assays, the next critical step is to assess its activity in a cellular environment. Cell-based assays can provide valuable information on cell permeability, off-target effects, and engagement with the target protein in its native state.[8][23] Technologies like NanoBRET™ Target Engagement assays are powerful tools for quantifying compound binding to the target kinase within living cells.[23]

Conclusion: A Foundation of Trustworthy Data

The validation of in vitro assay results is a cornerstone of successful drug discovery. By employing a multi-assay, orthogonal approach, rigorously assessing assay quality with metrics like the Z'-factor, and progressing promising compounds into cellular models, researchers can build a strong foundation of trustworthy data. This meticulous and logically sound validation strategy ensures that only the most promising compounds, such as those derived from the versatile (6-Chloro-5-methoxypyridin-3-yl)methanol scaffold, advance through the discovery pipeline, ultimately increasing the probability of developing a safe and effective therapeutic.

References

  • InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development.
  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Biocompare. (2023, May 9). Selecting the Right Cell-Based Assay.
  • U.S. Food and Drug Administration. (2024, November 13). In Vitro Diagnostics.
  • ResearchGate. (2013, August 27). Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?.
  • (n.d.). Validation of in vitro tools and models for preclinical drug discovery.
  • Ofni Systems. (n.d.). Assay Validation Guidelines.
  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen TR-FRET Kinase Assays.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Skunca, N., Altenhoff, A., & Dessimoz, C. (n.d.). Orthology prediction methods: A quality assessment using curated protein families. PMC.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • (n.d.). Computational methods for Gene Orthology inference. Briefings in Bioinformatics, Oxford Academic.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?.
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • (2025, August 7). Benchmarking Ortholog Identification Methods Using Functional Genomics data.
  • NIH. (n.d.). A review for cell-based screening methods in drug discovery. PMC.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Promega Corporation. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
  • NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI.
  • Wikipedia. (n.d.). Z-factor.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ResearchDx. (n.d.). Orthogonal Validations.
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • (n.d.). ADP Glo Protocol.
  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • (2007, April 18). Assessing Performance of Orthology Detection Strategies Applied to Eukaryotic Genomes.
  • Drug Target Review. (2023, March 30). Assay performance and the Z'-factor in HTS.
  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • (2023, December 12). On HTS: Z-factor.

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